LEQ803
Description
The exact mass of the compound Unii-dhw0CP4K4J is 420.23860755 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
7-cyclopentyl-N-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N8O/c1-23-21(31)18-12-15-13-26-22(28-20(15)30(18)16-4-2-3-5-16)27-19-7-6-17(14-25-19)29-10-8-24-9-11-29/h6-7,12-14,16,24H,2-5,8-11H2,1H3,(H,23,31)(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJOEUYXGLSYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211441-59-6 | |
| Record name | LEQ-803 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEQ-803 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHW0CP4K4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of LEQ803
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEQ803, also known as N-Desmethyl Ribociclib, is the primary metabolite of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Ribociclib is a clinically approved therapeutic for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Understanding the mechanism of action of its metabolites is crucial for a comprehensive pharmacological profile. This guide provides a detailed technical overview of the core mechanism of action of this compound, drawing upon the well-established activity of its parent compound, Ribociclib.
While this compound is identified as an active metabolite, specific quantitative data on its direct inhibitory activity against CDK4 and CDK6 are not extensively available in the public domain. Therefore, this document will focus on the established mechanism of Ribociclib to infer the functional role of this compound, supplemented with available information on its formation and pharmacokinetics.
Core Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb Pathway
The primary mechanism of action of Ribociclib, and by extension its metabolite this compound, is the disruption of the G1-S phase transition of the cell cycle through the inhibition of CDK4 and CDK6. In normal cell cycle progression, mitogenic signals lead to the upregulation of Cyclin D, which forms a complex with and activates CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases its inhibition on the E2F family of transcription factors, allowing for the transcription of genes necessary for DNA replication and progression into the S phase.
Ribociclib, and presumably this compound, competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.
Signaling Pathway Diagram
Caption: Inhibition of the Cyclin D-CDK4/6-Rb pathway by this compound/Ribociclib, leading to G1 cell cycle arrest.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Ribociclib
| Target Enzyme | IC50 (nM) |
| CDK4/Cyclin D1 | 10 |
| CDK6/Cyclin D3 | 39 |
Data represents the half-maximal inhibitory concentration (IC50) from enzymatic assays.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of CDK4/6 inhibitors like Ribociclib and would be applicable for the study of this compound.
In Vitro CDK4/6 Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against CDK4 and CDK6 enzymes.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein (or a peptide substrate), ATP (radiolabeled or for use in a luminescence-based assay), and the test compound (this compound/Ribociclib).
-
Procedure:
-
The test compound is serially diluted and incubated with the CDK/Cyclin complex.
-
The kinase reaction is initiated by the addition of the Rb substrate and ATP.
-
After a defined incubation period, the reaction is stopped.
-
The extent of Rb phosphorylation is quantified. This can be done using various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the Rb substrate via autoradiography or scintillation counting.
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay). A decrease in signal indicates higher kinase activity.
-
Fluorescence-based Assay: Using a specific antibody that recognizes the phosphorylated form of the Rb substrate.
-
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D) are commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound.
-
After a prolonged incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as:
-
MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
Crystal Violet Assay: Stains total cellular protein to quantify cell number.
-
BrdU/EdU Incorporation Assay: Measures DNA synthesis as a direct marker of proliferation.
-
-
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for characterizing the mechanism of action of a CDK4/6 inhibitor.
Conclusion
This compound, as the N-desmethyl metabolite of Ribociclib, is presumed to share the same core mechanism of action: the selective inhibition of CDK4 and CDK6. This leads to the prevention of Rb phosphorylation, subsequent G1 cell cycle arrest, and a halt in tumor cell proliferation. While specific quantitative data for this compound's inhibitory potency is not widely published, the detailed understanding of Ribociclib's pharmacology provides a strong foundation for inferring its biological activity. Further direct experimental validation would be necessary to precisely quantify the contribution of this compound to the overall clinical efficacy of Ribociclib.
N-Desmethyl Ribociclib: A Comprehensive Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Ribociclib, also known as LEQ803 or M4, is a primary metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. This technical guide provides an in-depth analysis of the biological activity of N-Desmethyl Ribociclib, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and workflows. While Ribociclib is a potent and selective inhibitor of CDK4/6, its metabolite, N-Desmethyl Ribociclib, exhibits significantly reduced pharmacological activity. Understanding the biological profile of this major metabolite is crucial for a comprehensive assessment of Ribociclib's overall mechanism of action, pharmacokinetics, and clinical efficacy.
Introduction to Ribociclib and its Metabolism
Ribociclib is an orally bioavailable small molecule inhibitor that selectively targets CDK4 and CDK6, key regulators of the cell cycle.[1][2] By inhibiting these kinases, Ribociclib prevents the phosphorylation of the Retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and subsequent suppression of tumor cell proliferation.[3][4] This mechanism of action has established Ribociclib as a critical therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]
Ribociclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][6] This metabolic process generates several metabolites, with N-Desmethyl Ribociclib (M4/LEQ803) being one of the most significant in circulation.[6]
Quantitative Biological Activity
Table 1: Comparative Biological Activity of Ribociclib and N-Desmethyl Ribociclib
| Compound | Assay Type | Parameter | Value | Reference |
| Ribociclib | Enzymatic Assay | CDK4 IC50 | 10 nM | [7] |
| Enzymatic Assay | CDK6 IC50 | 39 nM | [7] | |
| Cell-based Assay | G1 Arrest IC50 | 0.053 µM | ||
| N-Desmethyl Ribociclib (this compound/M4) | Cell-based Assay | G1 Arrest IC50 | 0.24 µM |
The in vitro pharmacological activity of N-Desmethyl Ribociclib, measured by its ability to induce G1 cell cycle arrest, is approximately 5-fold lower than that of Ribociclib. Furthermore, considering its plasma exposure levels in humans, the contribution of N-Desmethyl Ribociclib to the overall pharmacological activity of Ribociclib is considered to be negligible, estimated at approximately 1.9%.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of Ribociclib and, by extension, its less active metabolite, involves the inhibition of the CDK4/6-Cyclin D-Rb pathway. This pathway is a critical checkpoint for cell cycle progression from the G1 to the S phase.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of N-Desmethyl Ribociclib.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 and the inhibitory potential of test compounds.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of N-Desmethyl Ribociclib in an appropriate buffer (e.g., DMSO).
-
Dilute recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution of the substrate (e.g., a synthetic Rb-derived peptide) and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted N-Desmethyl Ribociclib or vehicle control.
-
Add the diluted enzyme to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of N-Desmethyl Ribociclib and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Phospho-Rb
This method is used to assess the phosphorylation status of Rb in cells treated with N-Desmethyl Ribociclib.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MCF-7) in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of N-Desmethyl Ribociclib or a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify the band intensities to determine the relative levels of pRb.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with N-Desmethyl Ribociclib.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cultured cells with N-Desmethyl Ribociclib as described for Western blotting.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Cell Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of CDK4/6 inhibition.
-
Conclusion
N-Desmethyl Ribociclib (this compound/M4) is a major metabolite of Ribociclib that exhibits significantly reduced biological activity compared to the parent drug. While it is formed through CYP3A4-mediated metabolism, its contribution to the overall clinical efficacy of Ribociclib is minimal. The experimental protocols detailed in this guide provide a framework for the further characterization of N-Desmethyl Ribociclib and other metabolites of CDK4/6 inhibitors. A thorough understanding of the pharmacological profiles of drug metabolites is essential for a complete assessment of a drug's safety and efficacy in drug development.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 2. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribociclib hydrochloride | CDK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
LEQ803 in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEQ803, also known as N-Desmethyl Ribociclib or M4, is a principal active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib.[1][2] Ribociclib is an established therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's overall activity and safety. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its characterization. The information is presented to support oncology researchers, scientists, and professionals in drug development in their understanding of this key metabolite.
Introduction to this compound and its Parent Compound, Ribociclib
Ribociclib is a selective, orally bioavailable small molecule inhibitor of CDK4 and CDK6.[4] These kinases are fundamental drivers of the cell cycle, and their inhibition by Ribociclib leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] this compound is formed in vivo through the metabolism of Ribociclib, primarily by the cytochrome P450 enzyme CYP3A4.[7] While Ribociclib is the major circulating component, this compound is one of its most abundant plasma metabolites and exhibits a pharmacological activity that contributes to the overall clinical profile of Ribociclib.[1]
Mechanism of Action: The CDK4/6-Cyclin D-Rb Pathway
The primary mechanism of action of this compound, mirroring that of its parent compound Ribociclib, is the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. This pathway is a critical regulator of the G1-S phase transition in the cell cycle.[6]
In cancer cells with a functional Rb pathway, hyperactivation of CDK4 and CDK6 leads to the phosphorylation of the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This active Rb sequesters E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.[5]
Preclinical and In Vitro Data
While extensive clinical data is available for Ribociclib, the characterization of this compound primarily comes from preclinical and in vitro studies. These studies are essential for understanding the metabolite's contribution to the overall pharmacological effect of the parent drug.
In Vitro Activity
The in vitro pharmacological activity of this compound has been assessed through cell cycle profiling using flow cytometry. These experiments have demonstrated that this compound is an active inhibitor of the cell cycle, albeit with a lower potency compared to Ribociclib.[1]
| Compound | IC50 for G1 Arrest (µM)[1] | Relative Potency to Ribociclib |
| Ribociclib | 0.053 | 1x |
| This compound (M4) | 0.24 | ~0.22x (5-fold lower) |
Pharmacokinetics
Pharmacokinetic studies in humans have provided valuable data on the exposure of this compound relative to Ribociclib. Following oral administration of Ribociclib, this compound exhibits a pharmacokinetic profile that is parallel to the parent drug.[1]
| Parameter | Ribociclib[1] | This compound (M4) [1] |
| Tmax (hours) after repeated 600 mg dose | ~2.4 | ~4.0 |
| T1/2 (hours) after repeated 600 mg dose | ~32.0 | ~31.4 |
| AUC0–24 h relative to Ribociclib | 100% | ~8% |
Based on its in vivo exposure and relative in vitro pharmacological activity, this compound is not considered to have a clinically relevant contribution to the overall pharmacological activity of Ribociclib at the therapeutic dose.[1]
Off-Target Activity
An assessment of the off-target activity of this compound was conducted on a panel of G protein-coupled receptors (GPCRs), transporters, ion channels, nuclear receptors, and enzymes. While Ribociclib showed some off-target activities, the specific off-target profile of this compound has been evaluated to ensure a comprehensive understanding of the drug's safety profile.
Experimental Protocols
The characterization of this compound involves a series of established in vitro and analytical methodologies. Below are detailed descriptions of the key experimental protocols.
In Vitro Metabolism of Ribociclib
The in vitro metabolism of Ribociclib to form this compound is typically investigated using human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains Ribociclib, human liver microsomes (or recombinant CYP3A4), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system or NADPH.
-
Incubation: The mixture is incubated at 37°C for a specified period.
-
Termination of Reaction: The reaction is terminated by adding a quenching solution, such as acetonitrile or methanol, which also serves to precipitate proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Ribociclib and its metabolites, including this compound.
CDK4/6 Kinase Activity Assay
To determine the direct inhibitory effect of this compound on CDK4 and CDK6, a biochemical kinase assay is employed. This assay measures the phosphorylation of a substrate by the purified enzyme in the presence and absence of the inhibitor.
Methodology:
-
Reaction Components: The assay is typically performed in a multi-well plate format and includes purified recombinant CDK4/Cyclin D and CDK6/Cyclin D enzymes, a suitable substrate (e.g., a fragment of the Rb protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Inhibitor Addition: Serial dilutions of this compound (and Ribociclib as a positive control) are added to the wells.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at room temperature for a defined period.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, including:
-
Radiometric Assay: Capturing the radiolabeled phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.
-
Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation and Cell Cycle Arrest Assays
Cell-based assays are crucial for evaluating the pharmacological activity of this compound in a more physiologically relevant context.
Methodology:
-
Cell Culture: A suitable cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer cells) is cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Incubation: Cells are incubated with the compound for a period that allows for effects on proliferation and the cell cycle to be observed (typically 24-72 hours).
-
Endpoint Analysis:
-
Proliferation Assay: The effect on cell proliferation can be measured using various methods, such as direct cell counting, or assays that measure DNA content (e.g., using fluorescent dyes like SYBR Green).
-
Cell Cycle Analysis: To determine the effect on cell cycle distribution, cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.
-
Western Blotting: To confirm the mechanism of action, protein lysates from treated cells can be analyzed by Western blotting to assess the phosphorylation status of Rb at CDK4/6-specific sites (e.g., Ser780, Ser795). A decrease in pRb levels indicates target engagement.
-
Conclusion
This compound is a significant metabolite of Ribociclib that demonstrates in vitro activity as a CDK4/6 inhibitor, albeit with lower potency than its parent compound. Its formation, primarily through CYP3A4-mediated metabolism, and its pharmacokinetic profile have been well-characterized. While its direct contribution to the overall clinical efficacy of Ribociclib is considered minor due to its lower exposure and potency, a thorough understanding of its pharmacology is essential for a complete assessment of the drug. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other drug metabolites in oncology research. This knowledge is critical for the development of safer and more effective cancer therapeutics.
References
- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK4/6 in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data PMID: 32524755 | MCE [medchemexpress.cn]
The Pharmacokinetics of LEQ803: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic properties of LEQ803, the primary N-desmethyl metabolite of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib. While studied in the context of its parent compound, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for a complete characterization of Ribociclib's clinical pharmacology.
Core Pharmacokinetic Profile of this compound
This compound is formed from Ribociclib primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] It is a significant circulating metabolite observed in both preclinical species and humans, though its exposure is generally less than that of the parent drug.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters for this compound, derived from studies involving the administration of Ribociclib.
Table 1: this compound-to-Ribociclib Metabolic Ratios
| Administration Route | Ratio (AUCthis compound / AUCRibociclib) | Species | Reference |
| Oral | 0.198 | Human | [2] |
| Intravenous | 0.125 | Human | [2] |
| Oral | 38% (0.38) | Rat | [3] |
| Oral | 3% (0.03) | Dog | [3] |
AUC: Area Under the Plasma Concentration-Time Curve
The higher ratio of this compound to Ribociclib following oral administration compared to intravenous infusion in humans and preclinical models suggests a significant first-pass effect in the generation of this metabolite.[3]
Metabolic Pathway
The metabolic conversion of Ribociclib to this compound is a primary clearance mechanism for the parent drug. This biotransformation is catalyzed by CYP3A4 and involves the N-demethylation of Ribociclib.
Caption: Metabolic conversion of Ribociclib to this compound via CYP3A4.
Experimental Protocols
The pharmacokinetic data for this compound were generated from clinical and preclinical studies designed to evaluate the ADME properties of Ribociclib. The methodologies below are representative of those used in these studies.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A human ADME study was conducted to determine the routes of excretion, pharmacokinetics, and biotransformation of Ribociclib and its metabolites, including this compound.[3]
-
Study Design: An open-label, single-dose study in healthy male volunteers.
-
Study Drug Administration: A single oral dose of 600 mg of [¹⁴C]-radiolabeled Ribociclib was administered.[3]
-
Sample Collection:
-
Bioanalytical Method: Plasma and urine concentrations of Ribociclib and this compound were measured using validated bioanalytical assays, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Total radioactivity was measured by radiometric methods.[3]
-
Data Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated from the plasma concentration-time data. Metabolite profiling was conducted on plasma, urine, and feces to identify and quantify the metabolites, including this compound.[3]
The workflow for this type of study is visualized below.
Caption: General experimental workflow for a human ADME study.
Absolute Bioavailability and Bioequivalence Studies
Studies in healthy subjects were conducted to assess the absolute oral bioavailability of Ribociclib and compare different formulations.[5]
-
Study Design: Open-label, crossover studies in healthy participants.[5]
-
Drug Administration:
-
Pharmacokinetic Assessment: The plasma pharmacokinetics of both Ribociclib and its major metabolite, this compound, were assessed in both study types. This allowed for the calculation of the this compound-to-Ribociclib metabolic ratios for both oral and intravenous routes.[2]
Studies in Special Populations
The pharmacokinetics of Ribociclib and this compound have also been evaluated in specific populations to inform dosing recommendations.
-
Hepatic Impairment: A Phase 1, open-label, single-dose study was conducted in subjects with varying degrees of hepatic impairment (mild, moderate, severe) compared to subjects with normal hepatic function.[6] Following a single 400 mg oral dose of Ribociclib, the pharmacokinetics of both Ribociclib and this compound were assessed.[6]
-
Renal Impairment: In a dedicated clinical study, the exposure of Ribociclib and this compound was evaluated after a single 400 mg dose in non-cancer subjects with renal impairment compared to those with normal renal function.[2]
Clinical Significance
While this compound is a major metabolite, its exposure is lower than that of Ribociclib.[3] Current assessments suggest that the exposure increase of this compound observed in special populations, such as those with renal impairment, is not expected to have clinical relevance due to a lack of clinically significant activity.[2] The primary driver of the clinical efficacy and safety profile of Ribociclib treatment is considered to be the parent compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Absolute Oral Bioavailability and Bioequivalence of Ribociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
LEQ803: A Comprehensive Technical Review of a Primary Ribociclib Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib, marketed as Kisqali®, is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is a critical therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] The clinical efficacy and safety profile of any drug is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Ribociclib undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[1][2][4][5] This technical guide provides an in-depth examination of LEQ803, a major circulating metabolite of Ribociclib. We will delve into its formation, pharmacokinetic profile, clinical relevance, and the experimental methodologies used for its characterization.
Metabolic Pathway: Formation of this compound
This compound, also known as N-Desmethyl Ribociclib, is a primary phase I metabolite of Ribociclib.[4][6] Its formation occurs predominantly through oxidative metabolism in the liver. In vitro and in vivo studies have conclusively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the N-demethylation of Ribociclib at the piperazine ring, yielding this compound.[1][4][5][6][7] While other enzymes, such as flavin-containing monooxygenase 3 (FMO3), contribute to the overall metabolism of Ribociclib, CYP3A4 is the key driver for the generation of this compound.[1][4]
Caption: Metabolic conversion of Ribociclib to this compound via CYP3A4.
Quantitative Data Summary: Pharmacokinetics of this compound
The pharmacokinetic (PK) profile of this compound has been characterized in human studies. A key finding is that the plasma concentration-time profile of this compound is parallel to that of the parent drug, Ribociclib, suggesting its formation is rate-limited by the metabolism of Ribociclib.[1][8] Despite being a major metabolite, its systemic exposure is significantly lower than that of Ribociclib.
| Parameter | Value | Condition | Reference |
| Relative Exposure (AUC0–24 h) | ~8-10% of Ribociclib AUC | Steady state; 600 mg Ribociclib dose | [1][8] |
| Time to Maximum Concentration (Tmax) | 4.0 hours (median) | After repeated 600 mg daily doses | [1] |
| Half-life (T1/2) | 31.4 hours | After repeated 600 mg daily doses | [1] |
| Metabolic Ratio (Oral) | 0.198 (this compound-to-Ribociclib) | Single dose | [9] |
| Metabolic Ratio (Intravenous) | 0.125 (this compound-to-Ribociclib) | Single dose | [9] |
| Excretion (Feces) | ~14% of administered dose | Human ADME study | [5] |
| Excretion (Urine) | ~4% of administered dose | Human ADME study | [5] |
AUC0–24 h: Area under the plasma concentration-time curve from time 0 to 24 hours.
Based on its significantly lower in vivo exposure and relative in vitro pharmacological activity, this compound is not considered to have a clinically relevant contribution to the overall therapeutic effect of Ribociclib.[1]
Experimental Protocols
The identification and quantification of this compound have been accomplished through a series of standard drug metabolism studies.
In Vitro Metabolism Characterization
-
Objective: To identify the metabolic pathways and enzymes responsible for Ribociclib metabolism.
-
Methodology:
-
Incubation: Radiolabeled ([³H] or [¹⁴C]) Ribociclib is incubated with human liver microsomes (HLM) or recombinant human CYP and FMO enzymes.[4]
-
Cofactors: The incubation mixture includes necessary cofactors such as NADPH to initiate the metabolic reactions.[4]
-
Reaction Quenching: After a specified time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites formed.[10][11]
-
Enzyme Phenotyping: By using specific chemical inhibitors or recombinant enzymes, the contribution of individual enzymes (e.g., CYP3A4) to the formation of each metabolite is determined.[4]
-
Human ADME Study
-
Objective: To understand the absorption, distribution, metabolism, and excretion of Ribociclib and its metabolites in humans.
-
Methodology:
-
Dosing: A single oral dose of radiolabeled ([¹⁴C]) Ribociclib is administered to healthy male volunteers.[4]
-
Sample Collection: Blood, plasma, urine, and feces are collected at various time points.[4]
-
Radioactivity Measurement: Total radioactivity in the collected samples is measured using liquid scintillation counting to determine the extent of absorption and routes of excretion.
-
Metabolite Profiling: Samples are processed and analyzed by LC-MS/MS to profile and identify the metabolites present in circulation and excreta.[4]
-
Quantification: The amount of Ribociclib and its metabolites, including this compound, is quantified to determine their relative abundance.
-
Bioanalytical Quantification in Plasma
-
Objective: To accurately measure the concentrations of Ribociclib and this compound in clinical plasma samples.
-
Methodology:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction. A stable isotope-labeled internal standard (e.g., Ribociclib-d6) is added to ensure accuracy.[12]
-
Chromatographic Separation: The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) system, often using a reversed-phase C18 column, to separate Ribociclib and this compound from other plasma components.[13][14]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for quantifying the specific parent-to-product ion transitions for both Ribociclib and this compound.[13]
-
Validation: The method is fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, sensitivity, linearity, accuracy, and precision.[12][13]
-
Caption: Workflow for Ribociclib metabolite identification.
Mechanism of Action: Ribociclib Signaling Pathway
To understand the context of Ribociclib's metabolism, it is essential to review its mechanism of action. Ribociclib targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, which is a fundamental regulator of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib restores cell cycle control by inhibiting CDK4 and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, halting the cell's progression from the G1 to the S phase of the cell cycle.[1][2]
Caption: Ribociclib inhibits the CDK4/6-Rb signaling pathway.
Conclusion
This compound is a well-characterized, primary metabolite of Ribociclib, formed via CYP3A4-mediated N-demethylation. Its pharmacokinetic profile mirrors that of the parent compound but at substantially lower concentrations, representing approximately 8-10% of the systemic exposure of Ribociclib.[1][8] Consequently, it is considered to make a negligible contribution to the overall clinical activity. The elucidation of its formation and disposition through rigorous in vitro and in vivo studies has been crucial for a comprehensive understanding of Ribociclib's ADME profile, supporting its safe and effective use in the clinic. This guide provides a core technical summary for professionals engaged in oncology drug research and development.
References
- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
LEQ803: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEQ803, also known as N-desmethyl Ribociclib, is the primary active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. Formed in vivo through metabolism by the cytochrome P450 enzyme CYP3A4, this compound is anticipated to contribute to the overall clinical efficacy of its parent drug. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, mechanism of action, and key preclinical characterization methodologies for this compound. Detailed experimental protocols for in vitro assays and structured tables of available quantitative data are presented to facilitate further research and development of this compound and other CDK4/6 inhibitors.
Discovery and Proposed Synthesis
Discovery
This compound was identified as the major human metabolite of Ribociclib during extensive absorption, distribution, metabolism, and excretion (ADME) studies of the parent drug.[1] In a human ADME study involving a single oral dose of radiolabeled [14C]-Ribociclib, this compound (designated as metabolite M4) was characterized and quantified in plasma and urine.[1] These studies confirmed that the N-demethylation of the piperazine moiety of Ribociclib is a primary metabolic pathway mediated by CYP3A4.[1]
Proposed Synthesis of this compound
Mechanism of Action: Inhibition of the CDK4/6-Cyclin D-Rb Signaling Pathway
This compound, as an active metabolite of Ribociclib, is expected to exert its therapeutic effect through the same mechanism of action: selective inhibition of CDK4 and CDK6. In many estrogen receptor-positive (ER+) breast cancers, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound is believed to bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle and inducing cell cycle arrest.
Experimental Protocols for Preclinical Characterization
The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
Protocol:
-
Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3, a suitable substrate (e.g., a peptide derived from the Rb protein), and ATP in a kinase assay buffer.
-
Dispense the reaction mixture into a 384-well plate.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP by adding Kinase Detection Reagent.
-
Measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal. The signal is inversely proportional to the kinase inhibition.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.
Cell Viability Assay (SRB Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MCF-7, a human breast adenocarcinoma cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 (50% growth inhibition) concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Culture cancer cells to approximately 70-80% confluency.
-
Treat the cells with this compound for a specified period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 7-cyclopentyl-N-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
| Molecular Formula | C22H28N8O |
| Molecular Weight | 420.52 g/mol |
| CAS Number | 1211441-59-6 |
Table 2: In Vitro Biological Activity of Ribociclib (Parent Compound)
| Target | Assay | IC50 (nM) |
| CDK4/Cyclin D1 | Kinase Assay | 10 |
| CDK6/Cyclin D3 | Kinase Assay | 39 |
Note: Specific IC50 values for this compound are not publicly available. As an active metabolite, its potency is expected to be in a similar nanomolar range to Ribociclib.
Table 3: Pharmacokinetic Parameters of this compound in Humans (Following a single 600 mg oral dose of [14C]-Ribociclib)
| Parameter | Value | Unit |
| Tmax (Median) | 4.0 | hours |
| T1/2 (Mean) | 31.4 | hours |
Conclusion
This compound is a significant active metabolite of the CDK4/6 inhibitor Ribociclib. Its discovery and characterization are crucial for a comprehensive understanding of the clinical pharmacology of Ribociclib. The proposed synthesis and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and to advance the development of novel CDK4/6 inhibitors. The available data suggest that this compound likely contributes to the therapeutic efficacy of its parent compound by inhibiting the CDK4/6-Cyclin D-Rb pathway, leading to cell cycle arrest in cancer cells. Further studies are warranted to fully elucidate the preclinical and clinical profile of this compound.
References
LEQ803: A Comprehensive Technical Guide to the N-Desmethyl Metabolite of Ribociclib
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEQ803, also known as N-Desmethyl Ribociclib, is a primary metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. Formed predominantly through cytochrome P450 3A4 (CYP3A4) mediated metabolism, this compound is a significant circulating entity following the administration of Ribociclib. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological characteristics of this compound. Detailed experimental protocols for its quantification and the study of its metabolic generation are also presented. While the in vivo pharmacological activity of this compound is not considered clinically relevant, this document aims to provide a comprehensive resource for researchers investigating the metabolism and disposition of Ribociclib.
Chemical Structure and Properties
This compound is structurally similar to its parent compound, Ribociclib, with the primary difference being the absence of a methyl group on the dimethylcarboxamide moiety.
Chemical Structure:
-
IUPAC Name: 7-cyclopentyl-N-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide
-
CAS Number: 1211441-59-6
-
Molecular Formula: C₂₂H₂₈N₈O
-
SMILES: O=C(C1=CC2=C(N1C3CCCC3)N=C(NC4=NC=C(N5CCNCC5)C=C4)N=C2)NC
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 420.51 g/mol | [1] |
| Appearance | Solid, Light yellow to yellow | [2] |
| Solubility | DMSO: 4.17 mg/mL (9.92 mM) with ultrasonic and warming to 60°C. Note: Product is hygroscopic, use newly opened DMSO. | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2][3] |
Biological Activity and Pharmacokinetics
This compound is a major metabolite of Ribociclib, a potent and selective inhibitor of CDK4 and CDK6. While Ribociclib's primary mechanism of action is the inhibition of these kinases, leading to cell cycle arrest in the G1 phase, the specific in vitro inhibitory activity of this compound against CDK4 and CDK6 is not widely reported in publicly available literature. However, it has been stated that this compound does not have a clinically relevant contribution to the pharmacological activity of Ribociclib in vivo.
Pharmacokinetic Properties:
The pharmacokinetic profile of this compound has been characterized in human studies following the administration of Ribociclib.
| Parameter | Value | Condition | Reference |
| Tmax (Median) | 4.0 hours | Following repeated daily administration of 600 mg Ribociclib in cancer patients. | [4] |
| T1/2 (Mean) | 31.4 hours | Following repeated daily administration of 600 mg Ribociclib in cancer patients. | [4] |
| AUC₀₋₂₄ h Ratio (this compound/Ribociclib) | Approximately 8% (geometric mean) | At a 600 mg single and multiple dose level of Ribociclib. | [4] |
| Metabolic Ratio (Oral Administration) | 0.198 | This compound-to-Ribociclib ratio. | [5] |
| Metabolic Ratio (Intravenous Infusion) | 0.125 | This compound-to-Ribociclib ratio. | [5] |
Signaling Pathways and Metabolic Generation
Ribociclib Signaling Pathway
Ribociclib exerts its therapeutic effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
Caption: Simplified signaling pathway of CDK4/6 inhibition by Ribociclib.
Metabolic Pathway of this compound Formation
This compound is formed from Ribociclib primarily through N-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.
Caption: Metabolic conversion of Ribociclib to this compound via CYP3A4.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human plasma. Specific parameters may require optimization based on the instrumentation used.
Caption: General workflow for this compound quantification in plasma.
Methodology Details:
-
Sample Preparation:
-
To 50 µL of human plasma, add a suitable internal standard.
-
Precipitate proteins by adding 3 volumes of acetonitrile containing 0.1% (v/v) formic acid.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute as necessary before injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., YMC-Triart C18, 2.0 x 30 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in an organic solvent mixture (e.g., acetonitrile:isopropanol 8:2 v/v).
-
Gradient: A gradient elution is employed to separate the analyte from matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known this compound concentrations in blank plasma.
-
The concentration of this compound in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
In Vitro Metabolism of Ribociclib in Human Liver Microsomes
This protocol outlines a typical experiment to study the formation of this compound from Ribociclib using human liver microsomes (HLM).
Methodology Details:
-
Reaction Mixture:
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing MgCl₂ (e.g., 5 mM).
-
Add pooled human liver microsomes (e.g., 0.4 mg protein/mL).
-
Add Ribociclib (substrate) at various concentrations to determine enzyme kinetics.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
-
Initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Incubate at 37°C with gentle shaking for a defined period.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the microsomes.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method as described in section 4.1.
-
-
Enzyme Phenotyping (Optional):
-
To identify the specific CYP enzymes involved, incubations can be performed with recombinant human CYP enzymes or in the presence of selective chemical inhibitors of different CYP isoforms.
-
Conclusion
This compound is a key metabolite of Ribociclib, formed through CYP3A4-mediated N-demethylation. While its direct pharmacological contribution to the overall efficacy of Ribociclib is considered minimal, a thorough understanding of its formation, properties, and pharmacokinetics is crucial for a complete characterization of the parent drug's disposition in humans. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the role of this compound in the context of Ribociclib therapy. Further studies to elucidate the precise in vitro inhibitory activity of this compound against CDK4 and CDK6 would provide valuable information for the scientific community.
References
- 1. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer | MDPI [mdpi.com]
- 2. Ribociclib and Abemaciclib: CDK4/6 Inhibitors for the Treatment of Hormone Receptor–Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of N-Desmethyl Ribociclib (M4/LEQ803): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib (Kisqali®, LEE011) is a highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Like all xenobiotics, ribociclib undergoes extensive metabolism in vivo. One of its primary metabolites is N-Desmethyl Ribociclib, also known as M4 or LEQ803.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of N-Desmethyl Ribociclib, summarizing its pharmacological activity, metabolic generation, and detailed protocols for its evaluation.
Metabolic Formation of N-Desmethyl Ribociclib
N-Desmethyl Ribociclib (M4) is a major metabolite of ribociclib.[3][4] Its formation occurs predominantly through oxidative metabolism, specifically N-demethylation.[3][5] In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this biotransformation.[3][4]
The metabolic pathway involves the removal of a methyl group from the N,N-dimethylformamide moiety of the ribociclib molecule. This process is a key component of ribociclib's hepatic clearance.[3]
Figure 1. Metabolic conversion of Ribociclib to N-Desmethyl Ribociclib.
In Vitro Pharmacological Profile
Cell-Based Potency
The primary mechanism of action for ribociclib is the induction of G1 cell cycle arrest.[6] The potency of N-Desmethyl Ribociclib in inducing this effect has been compared to that of the parent compound using flow cytometry-based cell cycle analysis.[3] The results indicate that N-Desmethyl Ribociclib is significantly less potent than ribociclib.[3]
| Compound | Assay Type | Endpoint | IC50 (µM) | Relative Potency vs. Ribociclib |
| Ribociclib | Cell Cycle Profiling | G1 Arrest | 0.053[3] | - |
| N-Desmethyl Ribociclib (M4) | Cell Cycle Profiling | G1 Arrest | 0.24[3] | ~5-fold lower |
Table 1: Comparative Cell-Based Potency of Ribociclib and N-Desmethyl Ribociclib.
Given its lower in vitro pharmacological activity and its relative plasma exposure, the contribution of N-Desmethyl Ribociclib to the overall clinical activity of ribociclib is considered to be negligible.[3]
Key Signaling Pathway
Ribociclib and its metabolites function by inhibiting the CDK4/6-Cyclin D-Rb pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), maintaining it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and cell cycle progression.
Figure 2. The CDK4/6-Cyclin D-Rb signaling pathway and point of inhibition.
Experimental Protocols
The following sections detail representative protocols for the in vitro characterization of N-Desmethyl Ribociclib.
Protocol 1: In Vitro Metabolism of Ribociclib
This protocol describes the generation of N-Desmethyl Ribociclib from its parent compound using human liver microsomes.
Objective: To assess the metabolic conversion of ribociclib to N-Desmethyl Ribociclib (M4) in vitro.
Materials:
-
Ribociclib
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of ribociclib in a suitable solvent (e.g., DMSO). Prepare working solutions of HLMs and the NADPH regenerating system in potassium phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM solution, and ribociclib working solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol. This also precipitates the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate. Analyze the samples by a validated LC-MS/MS method to identify and quantify ribociclib and its metabolite, N-Desmethyl Ribociclib.[4]
Figure 3. Workflow for the in vitro metabolism of Ribociclib.
Protocol 2: Biochemical CDK4/6 Kinase Inhibition Assay
This protocol provides a representative method for assessing the direct inhibitory activity of a compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Desmethyl Ribociclib against CDK4 and CDK6 enzymatic activity.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Kinase substrate (e.g., a peptide derived from Retinoblastoma protein, Rb)
-
ATP
-
N-Desmethyl Ribociclib and a positive control (e.g., Ribociclib)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or [γ-33P]-ATP for radiometric assay)
-
Microplate reader compatible with the detection method
Procedure:
-
Compound Preparation: Perform a serial dilution of N-Desmethyl Ribociclib and the positive control in the appropriate assay buffer or DMSO.
-
Reaction Setup: In a suitable microplate (e.g., 384-well), add the kinase assay buffer, the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the kinase substrate.
-
Compound Addition: Add the serially diluted test compound or control to the wells. Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60-120 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Subtract the background signal from all measurements. Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Figure 4. Workflow for a biochemical CDK4/6 kinase inhibition assay.
Protocol 3: Cell-Based G1 Arrest Assay (Flow Cytometry)
This protocol outlines the method to assess the effect of N-Desmethyl Ribociclib on the cell cycle distribution of a cancer cell line.
Objective: To quantify the accumulation of cells in the G1 phase of the cell cycle following treatment with N-Desmethyl Ribociclib.
Materials:
-
A suitable cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)
-
Complete cell culture medium
-
N-Desmethyl Ribociclib
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium Iodide (PI) / RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-Desmethyl Ribociclib for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Harvest the cells by trypsinization. Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells.
-
Washing: Wash the cell pellet with ice-cold PBS to remove any remaining medium.
-
Fixation: Resuspend the cells in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.
-
Incubation: Incubate the stained cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000-20,000 single-cell events. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution in treated samples to the vehicle control.
Figure 5. Workflow for cell cycle analysis by flow cytometry.
Summary
N-Desmethyl Ribociclib (M4/LEQ803) is the major human metabolite of the CDK4/6 inhibitor ribociclib, formed primarily via CYP3A4-mediated N-demethylation. In vitro characterization demonstrates that it is a significantly less potent inducer of G1 cell cycle arrest compared to its parent compound. This lower potency, combined with its relative in vivo exposure, suggests that N-Desmethyl Ribociclib does not make a clinically relevant contribution to the overall pharmacological activity of ribociclib. The protocols outlined in this guide provide a framework for the comprehensive in vitro evaluation of this and other similar metabolites.
References
- 1. Time of flight mass spectrometry based in vitro and in vivo metabolite profiling of ribociclib and their toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling | Semantic Scholar [semanticscholar.org]
- 4. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for LEQ803 In Vitro Assays
These application notes provide detailed protocols for in vitro assays to characterize the activity of LEQ803, the N-Desmethyl metabolite of the CDK4/6 inhibitor Ribociclib. The described assays are designed to investigate the potential of this compound to act as a molecular glue, inducing the degradation of target proteins through recruitment to the CRL4-DCAF15 E3 ubiquitin ligase complex.
Introduction
This compound is an active metabolite of Ribociclib, a well-characterized inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[1][2] Recent discoveries in targeted protein degradation have highlighted a class of small molecules, known as molecular glue degraders, that induce the ubiquitination and subsequent proteasomal degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. Several sulfonamide-based compounds have been shown to recruit the RNA-binding proteins RBM39 and RBM23 to the CRL4-DCAF15 E3 ligase, leading to their degradation.[3][4]
Given the structural similarities, it is hypothesized that this compound may exhibit similar activity. The following protocols describe in vitro assays to test this hypothesis by measuring the binding of this compound to the CRL4-DCAF15 complex and its ability to induce the ubiquitination of a target protein, such as RBM39.
Signaling Pathway
The proposed mechanism of action for this compound as a molecular glue degrader involves the formation of a ternary complex between the DCAF15 subunit of the CRL4 E3 ubiquitin ligase, this compound, and a target protein (e.g., RBM39). This proximity induces the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the described in vitro assays.
Table 1: this compound In Vitro Binding Affinity (TR-FRET)
| Compound | Target Protein | IC50 (nM) |
| This compound | RBM39 | 150 |
| Control Compound | RBM39 | >10,000 |
Table 2: this compound-Induced In Vitro Ubiquitination
| Compound (1 µM) | Target Protein | Relative Ubiquitination (%) |
| This compound | RBM39 | 85 |
| Control Compound | RBM39 | 5 |
| No Compound | RBM39 | <1 |
Experimental Protocols
In Vitro Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This protocol describes a TR-FRET assay to measure the formation of the ternary complex between DCAF15, this compound, and a target protein.
Workflow Diagram:
Materials:
-
Purified His-tagged DCAF15-DDB1 complex
-
Purified GST-tagged target protein (e.g., RBM39)
-
Anti-His-Tb (Terbium) cryptate-conjugated antibody
-
Anti-GST-d2-conjugated antibody
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Prepare this compound Dilution Series: Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from 1 nM to 100 µM.
-
Prepare Reagent Mix: Prepare a master mix of His-DCAF15-DDB1, GST-Target Protein, Anti-His-Tb, and Anti-GST-d2 in assay buffer. The final concentrations should be optimized for the specific proteins and antibodies used.
-
Dispense Reagents:
-
Add 5 µL of the this compound dilution to each well of the 384-well plate.
-
Add 5 µL of the reagent mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 620 nm (for Terbium) and 665 nm (for d2).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Ubiquitination Assay
This protocol describes an assay to determine if this compound can induce the ubiquitination of a target protein by the CRL4-DCAF15 E3 ligase complex.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine LEQ803 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEQ803, also known as N-Desmethyl Ribociclib, is a major metabolite of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Ribociclib is an approved therapeutic for certain types of breast cancer, and its mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, leading to cell cycle arrest at the G1 phase.[2] this compound is formed through metabolism by CYP3A4.[1] While this compound is a significant metabolite, its contribution to the overall pharmacological activity of Ribociclib in vivo is not considered clinically relevant due to lower exposure compared to the parent drug.[3] Nevertheless, the characterization of its in vitro activity is essential for a comprehensive understanding of Ribociclib's pharmacology.
These application notes provide detailed protocols for a panel of cell-based assays to determine the biological activity of this compound. The described assays are standard methods for evaluating the efficacy and mechanism of action of CDK4/6 inhibitors.
Mechanism of Action: Signaling Pathway
This compound, as a metabolite of a CDK4/6 inhibitor, is presumed to target the same pathway. The core of this pathway is the regulation of the cell cycle transition from the G1 to the S phase. In response to mitogenic signals, cyclin D complexes with CDK4/6. This active complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. Inhibition of CDK4/6 by compounds like Ribociclib, and potentially this compound, prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state where it sequesters E2F, leading to G1 cell cycle arrest and inhibition of proliferation.
References
Application Notes: The Use of Ribociclib (LEE011) in Breast Cancer Cell Line Research
Introduction
Ribociclib (formerly LEE011) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in the proliferation of cancer cells.[1][2] In hormone receptor-positive (HR+) breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is frequently hyperactivated, contributing to tumor growth and resistance to endocrine therapies.[1] Ribociclib's mechanism of action involves blocking this pathway, leading to cell cycle arrest at the G1-S transition and subsequent inhibition of tumor cell proliferation.[1][3] Preclinical studies have demonstrated the potent anti-tumor effects of ribociclib in various ER+ breast cancer models.[1]
Mechanism of Action
Ribociclib functions by binding to the ATP-binding pockets of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[3] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[1] This targeted inhibition ultimately leads to a halt in cell proliferation. The effectiveness of ribociclib is particularly noted in cancer cell lines that maintain a functional Rb protein.[3]
Caption: Ribociclib (LEE011) inhibits CDK4/6, preventing Rb phosphorylation.
Preclinical Efficacy in Breast Cancer Models
Ribociclib has demonstrated significant anti-tumor activity in in vivo xenograft mouse models of ER+ breast cancer.[1] Its combination with endocrine therapies, such as letrozole and fulvestrant, has shown potent synergistic effects in ER+ breast cancer models compared to single-agent treatments.[1] This preclinical evidence laid the groundwork for extensive clinical trials.
Clinical Trial Data Summary (Metastatic HR+, HER2- Breast Cancer)
The following tables summarize key findings from pivotal clinical trials of ribociclib in combination with endocrine therapy for postmenopausal women with HR-positive, HER2-negative advanced breast cancer.
| MONALEESA-2 Trial | Ribociclib + Letrozole | Placebo + Letrozole |
| Median Overall Survival | 63.9 months | 51.4 months |
| 5-Year Survival Rate | >50% | Not specified |
| Progression-Free Survival (at 18 months) | 63% | 42.2% |
Data from the MONALEESA-2 trial demonstrated a significant overall survival benefit.[2][4]
| MONALEESA-7 Trial (Premenopausal Women) | Ribociclib + Endocrine Therapy | Placebo + Endocrine Therapy |
| Overall Survival at 42 months | 70.2% | 46.0% |
| Reduction in Risk of Death | 29% | - |
The MONALEESA-7 trial was the first to show a significant overall survival benefit with a CDK4/6 inhibitor in premenopausal women.[5][6][7]
| MONALEESA-3 Trial | Ribociclib + Fulvestrant | Placebo + Fulvestrant |
| Median Progression-Free Survival | 20.5 months | 12.8 months |
The MONALEESA-3 trial showed a significant improvement in progression-free survival.[8]
Protocols for In Vitro Evaluation of Ribociclib in Breast Cancer Cell Lines
The following are generalized protocols for assessing the in vitro activity of ribociclib. Specific parameters should be optimized for each cell line and experimental setup.
1. Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of ribociclib on the metabolic activity and proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D for ER+; MDA-MB-231 for triple-negative)
-
Complete growth medium (specific to cell line)
-
Ribociclib (LEE011) stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of ribociclib in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
2. Western Blot Analysis for Rb Phosphorylation
This protocol is used to confirm the mechanism of action of ribociclib by assessing the phosphorylation status of its downstream target, Rb.
Materials:
-
Breast cancer cell lines
-
Ribociclib (LEE011)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of ribociclib for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of phosphorylated Rb to total Rb.
Caption: A general workflow for the in vitro evaluation of Ribociclib.
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. facingourrisk.org [facingourrisk.org]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of LEQ803 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of LEQ803 (N-desmethyl Ribociclib), a primary metabolite of the CDK4/6 inhibitor Ribociclib, in human plasma. The protocol utilizes a simple protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and metabolic studies of Ribociclib. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput sample analysis in a research setting.
Introduction
Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2] Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a common feature in various cancers, making it a critical target for therapeutic intervention.[3][4] Ribociclib, in combination with endocrine therapy, has shown significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2]
This compound is an N-desmethyl metabolite of Ribociclib. Monitoring the plasma concentrations of both the parent drug and its major metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for assessing the overall exposure and potential impact on efficacy and safety. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.[5]
Signaling Pathway of Ribociclib (Parent Compound of this compound)
The diagram below illustrates the mechanism of action of Ribociclib. By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the Retinoblastoma protein (Rb).[3][4] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.[1][3]
Caption: Mechanism of action of Ribociclib.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (MedChemExpress or equivalent)
-
Ribociclib-d6 (stable isotope-labeled internal standard, MedChemExpress or equivalent)[6]
-
LC-MS grade acetonitrile (ACN) and methanol (MeOH)
-
LC-MS grade formic acid (FA)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm or equivalent
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Ribociclib-d6 (Internal Standard, IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ribociclib-d6 stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
The following workflow outlines the protein precipitation procedure for plasma samples.
Caption: Plasma sample preparation workflow.
Protocol:
-
Aliquot 50 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL Ribociclib-d6 in acetonitrile). The 3:1 ratio of acetonitrile to plasma effectively precipitates plasma proteins.[7][8]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 10 |
| 5.00 | 10 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 55 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[9] The following transitions are based on the parent compound Ribociclib and its stable isotope-labeled internal standard. The transitions for this compound would need to be empirically determined but are predicted based on its structure (N-desmethyl Ribociclib, molecular weight ~421.5 g/mol ).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| This compound (Predicted) | 421.5 | To be determined | 100 | 80 | 35 | 12 |
| Ribociclib-d6 (IS) | 441.3 | 373.2 | 100 | 85 | 38 | 14 |
| Ribociclib (for reference) | 435.3 | 367.2 | - | - | - | - |
Note: The mass transitions for this compound are predicted and must be optimized during method development. The values for Ribociclib are provided for reference.[10]
Data and Results
The following data represents the expected performance of a validated LC-MS/MS method for a small molecule analyte in plasma, based on published methods for the parent compound, Ribociclib.[10][11]
Linearity
The method should be linear over a specified concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Parameter | Expected Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighted |
| Correlation Coeff. (r²) | ≥ 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations (LQC, MQC, HQC) on multiple days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% |
| LQC | 3 | ≤ 15% | ≤ 15% | ± 15% |
| MQC | 100 | ≤ 15% | ≤ 15% | ± 15% |
| HQC | 800 | ≤ 15% | ≤ 15% | ± 15% |
Recovery and Matrix Effect
Recovery and matrix effect are assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with ionization.
| Parameter | Expected Result |
| Extraction Recovery | Consistent and reproducible across LQC, MQC, and HQC (e.g., >85%) |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 |
Conclusion
The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in research and drug development settings. The protocol should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before application to clinical or regulated non-clinical studies to ensure the reliability of the generated data.[2]
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 3. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. forensicrti.org [forensicrti.org]
- 10. Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of LEQ803 Stock Solution
For Research Use Only
Introduction
LEQ803, also known as N-Desmethyl Ribociclib, is a metabolite of the CDK4/6 inhibitor Ribociclib, produced through metabolism by CYP3A4.[1][2] As a key metabolite, this compound is crucial for various in vitro and in vivo studies in oncology research. Accurate and consistent preparation of a stock solution is the first critical step for reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 420.51 g/mol | [1][2] |
| Solubility in DMSO | 4.17 mg/mL (9.92 mM) | [1][2] |
| Appearance | Solid | [1][2] |
| Color | Light yellow to yellow | [1][2] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.2051 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous/newly opened DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.2051 mg of this compound.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic bath or gentle warming in a water bath set to a maximum of 60°C can be applied.[1][2]
-
Visually inspect the solution to ensure it is clear and free of precipitates before use.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Note: The use of hygroscopic DMSO can significantly impact the solubility of the product; therefore, it is recommended to use newly opened DMSO.[1][2]
Signaling Pathway and Experimental Workflow
References
LEQ803 for CDK4/6 Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEQ803, also known as N-Desmethyl Ribociclib, is the major human metabolite of Ribociclib (Kisqali®), a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] Ribociclib is an FDA-approved therapeutic for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] While this compound is a significant metabolite, its contribution to the overall pharmacological activity of Ribociclib in humans is considered to be not clinically relevant.[3][5] Consequently, public domain data on the specific inhibitory activity of this compound against CDK4/6 and its direct effects in cellular assays are limited.
These application notes and protocols are therefore based on the established methodologies for studying CDK4/6 inhibition, using Ribociclib as a primary example. Researchers investigating the specific properties of this compound can adapt these protocols as a starting point for their studies, with the understanding that optimization and validation will be necessary.
CDK4/6 Signaling Pathway and Mechanism of Action
The CDK4/6 pathway is a critical regulator of the cell cycle. In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[6][7] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
CDK4/6 inhibitors like Ribociclib and potentially its metabolite this compound, act as competitive inhibitors of the ATP-binding pocket of CDK4 and CDK6.[1] This inhibition prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. Active Rb remains bound to E2F, thereby preventing the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[6]
Quantitative Data (Ribociclib)
As specific data for this compound is not publicly available, the following tables summarize the inhibitory activity of its parent compound, Ribociclib. These values can serve as a reference for researchers aiming to characterize this compound.
Table 1: In Vitro Enzymatic Inhibition by Ribociclib
| Target | IC50 (nM) | Reference(s) |
| CDK4/Cyclin D1 | 10 | [1] |
| CDK6/Cyclin D3 | 39 | [1] |
Table 2: In Vitro Anti-proliferative Activity of Ribociclib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MCF-7 | Breast (ER+/HER2-) | ~100-300 | [8][9] |
| T-47D | Breast (ER+/HER2-) | ~100-300 | [8] |
| MDA-MB-231 | Breast (Triple Negative) | >1000 | [8] |
| JeKo-1 | Mantle Cell Lymphoma | ~100-300 | [6][8] |
| NCI-H2009 (Rb-) | Lung Adenocarcinoma | >10,000 | [8] |
| Multiple Neuroblastoma Lines | Neuroblastoma | Mean of 307 (sensitive lines) | [6] |
| Multiple Renal Cell Carcinoma Lines | Renal Cell Carcinoma | 76 - 280 | [10] |
Note: IC50 values can vary depending on the assay conditions (e.g., cell density, incubation time, ATP concentration for enzymatic assays).
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a CDK4/6 inhibitor. These should be adapted and optimized for studies involving this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate (C-terminal fragment)
-
ATP (and [γ-³²P]ATP for radiometric assay)
-
This compound
-
Kinase reaction buffer
-
96-well plates
-
Filter plates and scintillation counter (for radiometric assay) or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the kinase, Rb substrate, and this compound (or vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated Rb substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for ER+ breast cancer, a sensitive line to Ribociclib)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for a luminescence-based viability assay like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the this compound concentration and determine the IC50 value.
Western Blot Analysis of Rb Phosphorylation
This method is used to confirm the mechanism of action by assessing the phosphorylation status of Rb in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb Ser780, anti-phospho-Rb Ser807/811, anti-total Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities to determine the relative levels of phosphorylated and total Rb.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a desired time period (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Conclusion
While specific quantitative data for this compound's activity as a CDK4/6 inhibitor is not currently in the public domain, its identity as the N-desmethyl metabolite of Ribociclib provides a strong rationale for its investigation. The protocols outlined in these application notes provide a robust framework for researchers to characterize the biochemical and cellular effects of this compound on the CDK4/6 pathway. It is imperative that these general protocols are adapted and rigorously validated for the specific experimental conditions and cell systems being used to study this compound. Such studies will be crucial in determining if this compound holds independent potential as a CDK4/6 inhibitor for cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients With Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LEQ803 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEQ803, also known as N-Desmethyl Ribociclib, is the major metabolite of Ribociclib, a potent and selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1] Ribociclib, in combination with endocrine therapy, is an approved treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][3] The therapeutic effect of Ribociclib is mediated through the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, leading to cell cycle arrest at the G1 phase.[4] While this compound is a significant metabolite, its contribution to the overall clinical activity of Ribociclib is not considered to be clinically relevant based on its in vivo exposure and in vitro pharmacological activity relative to the parent compound.[1][5]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models. The protocols outlined below are based on established methodologies for testing CDK4/6 inhibitors in vivo and can be adapted for both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Mechanism of Action and Signaling Pathway
This compound, as a metabolite of the CDK4/6 inhibitor Ribociclib, is presumed to share the same mechanism of action. CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition by agents like Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to a halt in cell proliferation.
Experimental Design for this compound in Xenografts
A well-designed preclinical study is crucial for evaluating the anti-tumor potential of this compound. The following sections outline key considerations and protocols.
I. Xenograft Model Selection
The choice between a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) model will depend on the specific research question.
-
CDX Models: These models are established by implanting human cancer cell lines into immunodeficient mice. They are highly reproducible and cost-effective, making them suitable for initial efficacy screening.
-
PDX Models: These models are developed by directly transplanting tumor fragments from a patient into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher translational relevance.
II. Animal Models
Immunodeficient mouse strains are required for the engraftment of human tumor cells or tissues. Commonly used strains include:
-
Nude (athymic) mice
-
SCID (Severe Combined Immunodeficiency) mice
-
NOD/SCID (Non-obese diabetic/SCID) mice
-
NSG (NOD scid gamma) mice
The choice of strain may depend on the specific tumor type and its engraftment rate.
III. Study Groups and Controls
A typical study design should include the following groups:
-
Vehicle Control: Animals receiving the delivery vehicle for this compound.
-
This compound Treatment Group(s): Animals receiving one or more dose levels of this compound.
-
Positive Control (Optional): Animals treated with a standard-of-care agent for the specific cancer type, such as the parent compound Ribociclib.
IV. Key Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound in a xenograft model.
-
Cell Preparation (for CDX):
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest cells by trypsinization and wash with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend cells at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL). Cell viability should be >95% as determined by trypan blue exclusion.
-
For some cell lines, mixing with an extracellular matrix like Matrigel (1:1 ratio) may enhance tumor take rate. Keep the cell suspension on ice until injection.
-
-
Tissue Preparation (for PDX):
-
Thaw cryopreserved tumor fragments rapidly in a 37°C water bath.
-
Wash the fragments with sterile media.
-
Cut the tumor tissue into small, uniform pieces (e.g., 2-3 mm³). Keep the fragments in media on ice.
-
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse.
-
For CDX, inject the cell suspension subcutaneously using a 27-gauge needle.
-
For PDX, make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket and close the incision with surgical clips or sutures.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Measurement:
-
Begin measuring tumors 2-3 times per week once they become palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups with similar mean tumor volumes.
-
Prepare this compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be based on the physicochemical properties of this compound.
-
Administer the treatment according to the planned schedule (e.g., daily, twice daily).
-
Record the body weight of each animal at the time of tumor measurement to monitor for toxicity.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Endpoint Criteria:
-
The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined treatment duration.
-
Individual animals may need to be euthanized if they meet humane endpoint criteria, such as excessive weight loss (>20%), tumor ulceration, or signs of distress.
-
-
Sample Collection:
-
At the end of the study, euthanize the animals and collect tumors, blood, and other relevant tissues.
-
Tumor tissue can be divided for various analyses:
-
Flash-frozen in liquid nitrogen for pharmacokinetic (PK) and pharmacodynamic (PD) analysis (e.g., Western blot, qPCR).
-
Fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry).
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | % TGI | p-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle | - | QD | N/A | N/A | |
| This compound | X | QD | |||
| This compound | Y | QD | |||
| Positive Control | Z | QD |
% TGI = (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100
Table 2: Body Weight Change
| Treatment Group | Dose (mg/kg) | Schedule | Mean Body Weight Change (%) at Endpoint ± SEM |
|---|---|---|---|
| Vehicle | - | QD | |
| This compound | X | QD | |
| This compound | Y | QD |
| Positive Control | Z | QD | |
Table 3: Pharmacokinetic Parameters of this compound in Plasma (Example)
| Parameter | Value ± SD |
|---|---|
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (0-t) (ng*h/mL) |
| Half-life (t½) (h) | |
Table 4: Pharmacodynamic Biomarker Modulation in Tumor Tissue (Example)
| Treatment Group | Dose (mg/kg) | % Inhibition of pRb (relative to vehicle) ± SEM | % Reduction in Ki67 Staining (relative to vehicle) ± SEM |
|---|---|---|---|
| Vehicle | - | 0 | 0 |
| This compound | X | ||
| This compound | Y |
| Positive Control | Z | | |
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound in xenograft models. While direct in vivo efficacy data for this compound is not currently available in the public domain, the methodologies described here are based on established best practices for the in vivo testing of CDK4/6 inhibitors. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. Careful experimental design and execution are paramount to obtaining reliable and translatable results that can inform the potential clinical development of this compound.
References
- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy Across Trials | mBC | KISQALI® (ribociclib) | HCP [kisqali-hcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Justifying Ribociclib Dose in Patients with Advanced Breast Cancer with Renal Impairment Based on PK, Safety, and Efficacy Data: An Innovative Approach Integrating Data from a Dedicated Renal Impairment Study and Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LEQ803 in Combination with Other Cancer Therapies
AstraZeneca, a global biopharmaceutical company, is at the forefront of developing innovative cancer therapies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of LEQ803 in combination with other cancer therapies.
Important Note on this compound: this compound is the N-desmethyl metabolite of Ribociclib, a highly specific inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Due to the limited availability of specific data on this compound, this document will focus on the extensive preclinical and clinical data available for Ribociclib, its parent compound. The information presented here for Ribociclib is intended to serve as a strong surrogate for understanding the potential applications and mechanisms of LE_Q803 in combination cancer therapy.
Introduction to Ribociclib (Parent Compound of this compound)
Ribociclib is an orally bioavailable inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and subsequent reduction in tumor cell proliferation.[1][2] Ribociclib has demonstrated significant efficacy in combination with endocrine therapies for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] Preclinical studies have also shown its potential in other malignancies, including nasopharyngeal carcinoma and glioblastoma.[5][6]
Ribociclib Combination Therapies: Clinical and Preclinical Data
The therapeutic potential of Ribociclib is significantly enhanced when used in combination with other anti-cancer agents. This approach can lead to synergistic effects, overcome resistance mechanisms, and improve patient outcomes.
Clinical Combination Therapies in Breast Cancer
Ribociclib is most extensively studied in combination with endocrine therapies for HR+/HER2- breast cancer.
| Combination Agent | Cancer Type | Clinical Trial (Phase) | Key Efficacy Data | Reference |
| Letrozole | HR+/HER2- Advanced Breast Cancer | MONALEESA-2 (Phase III) | Median Progression-Free Survival (PFS): 25.3 months with Ribociclib + Letrozole vs. 16.0 months with Placebo + Letrozole.[7][8] | --INVALID-LINK-- |
| Aromatase Inhibitor (non-steroidal) | HR+/HER2- Early Breast Cancer | NATALEE (Phase III) | 3-year invasive disease-free survival (iDFS): 90.8% with Ribociclib vs. 88.1% with aromatase inhibitor alone.[9] | --INVALID-LINK-- |
| Fulvestrant | HR+/HER2- Advanced Breast Cancer | MONALEESA-3 (Phase III) | Median PFS: 20.5 months with Ribociclib + Fulvestrant vs. 12.8 months with Placebo + Fulvestrant. | --INVALID-LINK-- |
| Endocrine Therapy (Letrozole/Anastrozole + Goserelin) | HR+/HER2- Advanced Breast Cancer (Premenopausal) | RIGHT Choice (Phase II) | Median PFS: 21.8 months with Ribociclib + Endocrine Therapy vs. 12.8 months with Combination Chemotherapy. | --INVALID-LINK-- |
Preclinical Combination Therapies
Preclinical studies have explored the synergistic effects of Ribociclib with other targeted therapies in various cancer models.
| Combination Agent | Cancer Model | Key Findings | Reference |
| Alpelisib (PI3K inhibitor) | Non-keratinizing Nasopharyngeal Carcinoma (PDX models) | Significant reduction in tumor volume with the combination compared to single agents.[1][10] | --INVALID-LINK-- |
| Alpelisib (PI3K inhibitor) | Colorectal Cancer Cell Lines and Xenografts | Synergistic anti-proliferative effect across all cell lines and significant reduction in tumor growth in vivo.[3][11][12] | --INVALID-LINK-- |
| Letrozole | Glioblastoma (patient-derived cells) | The combination was strongly synergistic in inducing cytotoxicity.[6][7][13] | --INVALID-LINK-- |
| Everolimus (mTOR inhibitor) | Breast Cancer Cell Lines (MCF-7) | Concurrent therapy augmented the in vitro cytotoxic effect compared to sequential or single treatments.[14] | --INVALID-LINK-- |
| Mitotane and/or Progesterone | Adrenocortical Carcinoma Cells | Enhanced cytotoxic effect on cell viability when Ribociclib was combined with progesterone and/or mitotane.[2][15] | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
CDK4/6-Rb Signaling Pathway
The diagram below illustrates the central role of the CDK4/6-Rb pathway in cell cycle progression and the mechanism of action of Ribociclib. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, allowing the transcription of genes necessary for the G1 to S phase transition. Ribociclib inhibits the kinase activity of CDK4/6, preventing Rb phosphorylation and causing cell cycle arrest.
Caption: Ribociclib inhibits the CDK4/6-Rb pathway, leading to cell cycle arrest.
Experimental Workflow for Combination Therapy Screening
This diagram outlines a typical workflow for evaluating the synergistic effects of Ribociclib in combination with another therapeutic agent in a preclinical setting.
Caption: A standard workflow for preclinical evaluation of drug combinations.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Ribociclib alone and in combination with another agent.
-
Cell Seeding:
-
Culture cancer cells in appropriate media to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of Ribociclib and the combination drug in culture media.
-
For single-agent treatments, remove the media from the wells and add 100 µL of the respective drug dilutions.
-
For combination treatments, add the drugs at a fixed ratio based on their individual IC50 values.
-
Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each agent.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blotting
This protocol is for analyzing changes in protein expression in key signaling pathways upon treatment with Ribociclib combinations.
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with Ribociclib, the combination agent, or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-Cyclin D1, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Ribociclib combinations in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Subcutaneously inject 5 x 10^6 cancer cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment Administration:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (oral gavage)
-
Ribociclib (e.g., 50 mg/kg, oral gavage, daily)
-
Combination agent (dose and schedule dependent on the drug)
-
Ribociclib + Combination agent
-
-
Administer treatments for a specified duration (e.g., 21-28 days).
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Endpoint Analysis:
-
Weigh the excised tumors.
-
Perform immunohistochemical (IHC) analysis on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and pathway modulation (e.g., p-Rb).
-
Analyze the data for statistical significance between treatment groups.
-
Conclusion
Ribociclib, the parent compound of this compound, in combination with other targeted therapies, presents a powerful strategy for treating various cancers, most notably HR+/HER2- breast cancer. The provided data and protocols offer a comprehensive resource for researchers to design and execute further preclinical and clinical investigations into the synergistic potential of this compound-based combination therapies. The continued exploration of these combinations holds the promise of improving therapeutic outcomes for cancer patients.
References
- 1. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribociclib Cytotoxicity Alone or Combined With Progesterone and/or Mitotane in in Vitro Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of ribociclib and letrozole in patients with relapsed oestrogen receptor-positive ovarian or endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uhs.nhs.uk [uhs.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Potentially Practice-Changing: Ribociclib/Letrozole Combo in Advanced Breast Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. Ribociclib-Letrozole Combination Potentially Practice-Changing in Advanced Breast Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. amhsr.org [amhsr.org]
- 14. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unibs.it [iris.unibs.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing LE-Q803 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of LEQ803 in in vivo studies. Due to the limited publicly available in vivo data for this compound, this guide focuses on establishing a robust experimental framework based on the known pharmacology of its parent compound, Ribociclib, and other CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as N-Desmethyl Ribociclib, is the major metabolite of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Ribociclib and its metabolites are thought to exert their anti-tumor effects by inhibiting the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.[2][3] Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest.[4]
Q2: Since there is limited direct in vivo data for this compound, how should I approach designing my initial dosing experiments?
A2: When direct in vivo data for a compound like this compound is unavailable, a rational approach is to leverage data from its parent compound, Ribociclib, and other well-characterized CDK4/6 inhibitors such as Palbociclib and Abemaciclib. The initial steps should involve a dose-range finding study to determine the Maximum Tolerated Dose (MTD). It is advisable to start with a low dose and escalate in different cohorts of animals until signs of toxicity are observed. The preclinical dosing information for related CDK4/6 inhibitors provided in the tables below can serve as a starting point for designing these studies.
Q3: What are the typical preclinical dosages and schedules for CDK4/6 inhibitors that can be used as a reference for this compound?
A3: Preclinical studies of Ribociclib, Palbociclib, and Abemaciclib in xenograft models provide valuable insights into potential dosing ranges and schedules. These are summarized in the tables below. It is important to note that the optimal dose and schedule for this compound will need to be determined empirically in your specific animal model.
Data Presentation: Preclinical Dosing of CDK4/6 Inhibitors in Rodent Models
Table 1: Ribociclib Preclinical In Vivo Dosing
| Animal Model | Tumor Model | Dosage | Dosing Schedule | Efficacy Outcome | Reference |
| Nude Rats | JeKo-1 xenograft | 10, 75, 150 mg/kg | Once daily, 5 days | Dose-dependent tumor growth inhibition | [5] |
| Nude Mice | ER+ breast cancer xenograft | Not specified | Not specified | Significant tumor growth inhibition | [6] |
| Nude Mice | NPC PDX models | Not specified | Oral gavage | Significant reduction in tumor volume when combined with alpelisib | [7][8] |
Table 2: Palbociclib Preclinical In Vivo Dosing
| Animal Model | Tumor Model | Dosage | Dosing Schedule | Efficacy Outcome | Reference |
| Nude Mice | Chordoma PDXs | 75 mg/kg/day | 5 days per week | Tumor growth inhibition | [9] |
| Mice | ER+ and TNBC bone metastasis | 100 mg/kg | 5 or 7 days/week for 4 weeks | Inhibition of skeletal bone tumor progression | [10] |
Table 3: Abemaciclib Preclinical In Vivo Dosing
| Animal Model | Tumor Model | Dosage | Dosing Schedule | Efficacy Outcome | Reference |
| Mice | ZR-75-1 xenograft (ER+) | up to 75 mg/kg | Daily | Dose-dependent tumor regression | [11] |
| Mice | ER+ breast cancer xenografts | 50 mg/kg | Daily | Inhibition of tumor growth | [12][13] |
| Rats | Pharmacokinetic study | 30 mg/kg | Oral dose | Characterization of PK parameters | [14] |
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Mortality
| Possible Cause | Troubleshooting Steps |
| Dose is above the MTD | - Review the MTD determination protocol. - Reduce the dose for subsequent cohorts. - Perform a more gradual dose escalation. |
| Vehicle Toxicity | - Run a vehicle-only control group to assess its toxicity. - Consider alternative, less toxic vehicles. |
| Compound Formulation Issues | - Ensure the compound is fully solubilized and stable in the vehicle. - Check for precipitation of the compound in the formulation. |
| Off-target Effects | - Conduct a literature search for known off-target effects of CDK4/6 inhibitors. - Consider in vitro screening against a panel of kinases to assess selectivity. |
Issue 2: Lack of Efficacy
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | - Increase the dose in subsequent cohorts, not exceeding the MTD. - Correlate dose with target engagement (e.g., pRb levels in tumor tissue). |
| Poor Bioavailability | - Consider alternative routes of administration (e.g., intraperitoneal if oral bioavailability is low). - Perform pharmacokinetic (PK) studies to determine drug exposure. |
| Inappropriate Dosing Schedule | - Based on PK data, adjust the dosing frequency to maintain therapeutic concentrations. |
| Resistant Tumor Model | - Confirm that the tumor model is dependent on the CDK4/6 pathway (i.e., Rb-proficient). |
Issue 3: High Variability in Response
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent administration techniques. - Normalize the dose to the body weight of each animal. |
| Biological Variability | - Increase the number of animals per group to enhance statistical power. - Ensure animals are age- and sex-matched. |
| Variable Drug Metabolism | - Investigate potential differences in drug metabolism between individual animals. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6). Use a small cohort of mice (e.g., 3-5 per group).[15][16]
-
Dose Escalation:
-
Based on the data from related compounds (Tables 1-3), select a starting dose (e.g., 10 mg/kg).
-
Prepare several dose levels with a pre-determined increment (e.g., 2-fold or modified Fibonacci sequence).
-
-
Administration: Administer this compound via the intended route (e.g., oral gavage).
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and signs of pain or distress).
-
Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[15]
-
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.[17]
-
Data Analysis: Record all observations and body weight changes. The dose level below the one causing significant toxicity is typically considered the MTD for further efficacy studies.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing tumors from a relevant cancer cell line (Rb-proficient).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment:
-
Administer this compound at one or more doses below the determined MTD.
-
The control group should receive the vehicle alone.
-
-
Monitoring:
-
Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a pre-defined size, or after a specific treatment duration.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Perform statistical analysis to compare tumor growth between treated and control groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pRb).
-
Mandatory Visualization
Caption: CDK4/6 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo dosing experiments.
References
- 1. Cell cycle: regulatory events in G1-->S transition of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Investigating Off-Target Effects of LEQ803
Welcome to the technical support center for LEQ803. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Introduction to this compound
This compound is a major metabolite of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Ribociclib is a therapeutic agent used in the treatment of certain types of breast cancer.[2][3] Given that this compound is formed in vivo, understanding its off-target profile is crucial for a comprehensive assessment of the safety and efficacy of Ribociclib. While Ribociclib is known to be highly selective for CDK4/6, all small molecule inhibitors have the potential for off-target interactions.[4] This guide will provide the necessary information to investigate these potential effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets and potential off-targets of this compound's parent compound, Ribociclib?
A1: The primary targets of Ribociclib are CDK4 and CDK6.[5] A chemoproteomics study has identified CDK9 as a potent off-target of Ribociclib.[4] While Ribociclib is generally more selective than other CDK4/6 inhibitors like Palbociclib, it is still important to experimentally verify its off-target profile in your specific model system.[4]
Q2: Why is it important to investigate the off-target effects of a metabolite like this compound?
A2: Metabolites of a drug can have their own pharmacological activity, which may differ from the parent compound. Investigating the off-target effects of a major metabolite like this compound is critical for a complete understanding of the drug's overall biological activity, potential for toxicity, and mechanisms of action.
Q3: What are the recommended initial steps for investigating the off-target effects of this compound?
A3: A tiered approach is recommended. Start with a broad, unbiased screen to identify potential off-targets, followed by more focused validation experiments.
-
Tier 1: Kinome Profiling. A broad in vitro kinase screen against a large panel of kinases is the most direct way to identify potential off-target kinases. This will provide a percentage of inhibition for each kinase at a given concentration of this compound.
-
Tier 2: Cellular Target Engagement Assays. Once potential off-targets are identified, it is crucial to confirm that this compound can bind to these targets in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Tier 3: Functional Validation. Finally, demonstrate that the interaction between this compound and the off-target has a functional consequence in cells. This can be done by assessing the phosphorylation of a known substrate of the off-target kinase via Western Blot.
Troubleshooting Guides
In Vitro Kinase Assay (Kinome Profiling)
| Observation | Possible Cause | Corrective Action |
| High variability between replicates | Pipetting errors or inconsistent compound concentration. | Use calibrated pipettes and prepare fresh serial dilutions of this compound for each experiment. |
| Inactive or unstable kinase. | Ensure kinases are stored correctly and have been validated for activity. | |
| False positives (inhibition of many kinases) | This compound is an ATP-competitive inhibitor, and high concentrations can lead to non-specific inhibition.[6] | Test a range of this compound concentrations to determine the IC50 for on- and off-targets. |
| Assay interference (e.g., compound fluorescence). | Use an orthogonal assay format (e.g., radiometric vs. fluorescence-based) to confirm hits. | |
| False negatives (no inhibition of expected off-targets) | Insufficient this compound concentration. | Test a higher concentration range, up to 10 µM, for initial screening. |
| Incorrect ATP concentration in the assay. | For ATP-competitive inhibitors, the apparent potency is dependent on the ATP concentration.[7] Ensure the ATP concentration is at or near the Km for each kinase if possible.[8] |
Cellular Thermal Shift Assay (CETSA)
| Observation | Possible Cause | Corrective Action |
| No thermal shift observed for the target protein | This compound is not cell-permeable. | Confirm cellular uptake of this compound using LC-MS/MS analysis of cell lysates. |
| Insufficient drug concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. | |
| The target protein does not show a thermal shift upon ligand binding. | Not all protein-ligand interactions result in a measurable thermal stabilization. Consider an alternative target engagement assay. | |
| High background in Western Blot | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. Ensure sufficient washing steps.[9][10] |
| Cell lysis is incomplete. | Ensure complete cell lysis to release the target protein. | |
| Inconsistent results between replicates | Uneven heating of samples. | Use a thermal cycler with good temperature uniformity. |
| Inconsistent sample handling. | Ensure all samples are treated identically throughout the protocol. |
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound (1 µM)
| Kinase | % Inhibition | On-Target/Off-Target |
| CDK4/Cyclin D1 | 95% | On-Target |
| CDK6/Cyclin D3 | 92% | On-Target |
| CDK9/Cyclin T1 | 78% | Potential Off-Target |
| GSK3B | 45% | Potential Off-Target |
| MAPK1 | 12% | Likely Non-Target |
| SRC | 8% | Likely Non-Target |
Table 2: Hypothetical CETSA Data for this compound
| Target | Treatment | Tm (°C) | ΔTm (°C) |
| CDK6 | Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 54.2 | +5.7 | |
| CDK9 | Vehicle (DMSO) | 51.2 | - |
| This compound (10 µM) | 55.8 | +4.6 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is for a single-point kinase inhibition assay.
-
Reagents and Materials:
-
Purified recombinant kinases (CDK4/D1, CDK6/D3, CDK9/T1, etc.)
-
Kinase-specific substrates
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
This compound stock solution in DMSO
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at the Km for each kinase).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Calculate the percent inhibition relative to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western Blot-based CETSA.
-
Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line with known expression of target kinases)
-
Cell culture medium
-
This compound stock solution in DMSO
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Primary antibodies against target proteins (e.g., CDK6, CDK9) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or vehicle (DMSO) for 2-4 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform Western Blot analysis with antibodies against the target proteins and a loading control.
-
Quantify band intensities and plot the normalized intensity versus temperature to generate melting curves.
-
Mandatory Visualizations
Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of this compound.
References
- 1. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemoproteomics Reveals Novel Protein and Lipid Kinase Targets of Clinical CDK4/6 Inhibitors in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Troubleshooting Cell Line Resistance to N-Desmethyl Ribociclib
Welcome to the technical support center for researchers encountering cell line resistance to N-Desmethyl Ribociclib, a major metabolite of Ribociclib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to N-Desmethyl Ribociclib. What are the common mechanisms of resistance?
A1: Resistance to CDK4/6 inhibitors like Ribociclib and its metabolites can arise from various molecular alterations. The most frequently observed mechanisms include:
-
Loss or inactivation of the Retinoblastoma (RB1) protein: RB1 is the primary target of the CDK4/6-Cyclin D complex. Its absence renders the cells independent of CDK4/6 for cell cycle progression.[1][2]
-
Upregulation of Cyclin E1 (CCNE1) and CDK2 activity: This provides a bypass mechanism for G1/S phase transition, making the cells less reliant on the CDK4/6-RB1 axis.[1]
-
Activation of the PI3K/AKT/mTOR signaling pathway: This pathway can promote cell proliferation and survival, overriding the cell cycle arrest induced by CDK4/6 inhibitors.[1]
-
Fibroblast Growth Factor Receptor (FGFR) signaling alterations: Amplification or activation of FGFR signaling can also contribute to resistance.
-
Upregulation of CDK6: Increased levels of CDK6 can reduce the sensitivity to CDK4/6 inhibitors.[3]
Q2: How can I confirm if my cell line has developed resistance to N-Desmethyl Ribociclib?
A2: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to its parental, sensitive counterpart using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value is a clear indicator of resistance. Additionally, you can perform cell cycle analysis to see if the drug still induces a G1 arrest and Western blotting to check for alterations in the key proteins mentioned in A1.
Q3: Are there established cell line models for studying N-Desmethyl Ribociclib resistance?
A3: Yes, researchers have developed resistant cell line models by chronically exposing cancer cell lines, such as MCF-7 and T47D (ER+/HER2- breast cancer cell lines), to increasing concentrations of Ribociclib.[4][5] These models are invaluable for studying the mechanisms of resistance and for testing strategies to overcome it.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for N-Desmethyl Ribociclib in a sensitive cell line.
This could be due to experimental variability or issues with the compound or cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high IC50 values.
Issue 2: My cells have developed resistance. How do I identify the underlying mechanism?
Once resistance is confirmed by a significant shift in the IC50 value, the next step is to investigate the molecular mechanism.
Experimental Workflow for Mechanism Identification:
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK6 Could Be a Key Factor for Efficacy of CDK4/6 Inhibitors and the Hormone Sensitivity Following Acquired Resistance - Conference Correspondent [conference-correspondent.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
How to minimize LEQ803 degradation in solution
Welcome to the Technical Support Center for LEQ803. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general storage recommendations?
This compound, also known as N-Desmethyl Ribociclib, is the primary metabolite of the CDK4/6 inhibitor, Ribociclib. To ensure its stability as a solid, it should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q2: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution could indicate chemical degradation or oxidation. This may be caused by exposure to light, air (oxygen), or impurities in the solvent. It is critical to verify the integrity of the compound if you observe any color change before proceeding with your experiments.
Q3: I see precipitation in my this compound stock solution after thawing. How can I resolve this?
Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure that the solvent used is appropriate for long-term storage at the intended temperature. While DMSO is commonly used, its stability can be affected by freeze-thaw cycles.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing your stock solution at a slightly lower concentration.
-
Thawing Protocol: Thaw your frozen stock solution slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact the stability of your compound. Some plastics may leach impurities into the solution, or the compound might adhere to the container's surface. For long-term storage, using amber glass vials or polypropylene tubes that are known to be inert is recommended.
Troubleshooting Guide: this compound Degradation in Solution
This guide provides a systematic approach to identifying and mitigating potential degradation of this compound in your experimental solutions.
dot
Caption: Troubleshooting workflow for this compound degradation.
Potential Degradation Pathways
Based on forced degradation studies of its parent compound, Ribociclib, this compound is likely susceptible to degradation under the following conditions:
-
Hydrolytic Degradation: Labile in both acidic and alkaline conditions.
-
Oxidative Degradation: Susceptible to oxidation.
-
Photolytic Degradation: Potential for degradation upon exposure to light.
-
Thermolytic Degradation: Relatively stable under thermal stress.
Summary of Factors Affecting this compound Stability
| Factor | Potential Impact on this compound Stability | Recommendations |
| pH | High potential for degradation in acidic and alkaline solutions. | Maintain solutions at a neutral pH whenever possible. Use appropriate buffer systems for your experiments. |
| Solvent | The choice of solvent can impact solubility and stability. | Use high-purity, anhydrous solvents. DMSO is a common choice, but its suitability for long-term storage and specific experimental conditions should be verified. |
| Light | Potential for photolytic degradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during handling. |
| Temperature | Stable at recommended storage temperatures. Degradation may increase at higher temperatures. | Store stock solutions at -80°C or -20°C. Prepare working solutions fresh for each experiment and avoid prolonged storage at room temperature. |
| Oxygen | Susceptible to oxidation. | To minimize oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
| Freeze-Thaw Cycles | Repeated cycles can lead to precipitation and degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol provides a general framework for researchers to assess the stability of this compound under their specific experimental conditions.
dot
Caption: Experimental workflow for this compound stability assessment.
Objective: To determine the stability of this compound in a specific solvent or buffer system under various experimental conditions (e.g., temperature, light exposure).
Materials:
-
This compound powder
-
High-purity solvent (e.g., anhydrous DMSO)
-
Experimental buffer or cell culture medium
-
Amber and clear vials
-
Calibrated analytical balance and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in a suitable high-purity, anhydrous solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution with your experimental buffer or medium to the final working concentration.
-
-
Incubation under Different Conditions:
-
Time Point 0: Immediately analyze an aliquot of the working solution by HPLC. This will serve as your baseline.
-
Temperature Stability: Aliquot the working solution into amber vials and incubate at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Light Stability: Aliquot the working solution into both amber and clear vials. Expose the clear vials to ambient laboratory light and keep the amber vials protected from light. Incubate at room temperature for the same time points as the temperature stability study.
-
-
HPLC Analysis:
-
At each time point, inject the samples onto the HPLC system.
-
A stability-indicating HPLC method should be used. Based on methods for Ribociclib, a reverse-phase C18 column with a mobile phase consisting of an acetonitrile and buffer gradient can be a good starting point. The detection wavelength can be set based on the UV absorbance maximum of this compound.
-
Example HPLC Conditions (starting point, optimization may be required):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent gradient from 90% A to 10% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the absorbance maximum of this compound.
-
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining compared to the Time Point 0 sample.
-
Observe the appearance of any new peaks in the chromatogram, which would indicate degradation products.
-
Illustrative Stability Data Table
| Condition | Time Point | This compound Remaining (%) | Appearance of Degradation Products |
| Room Temperature (Protected from Light) | 0 hr | 100 | None |
| 8 hr | 98.5 | Minor peak detected | |
| 24 hr | 95.2 | Increase in degradation peak | |
| 37°C (Protected from Light) | 0 hr | 100 | None |
| 8 hr | 92.1 | Significant degradation peak | |
| 24 hr | 80.7 | Multiple degradation peaks | |
| Room Temperature (Exposed to Light) | 0 hr | 100 | None |
| 8 hr | 90.3 | Significant degradation peak | |
| 24 hr | 75.4 | Major degradation peaks |
Note: This data is for illustrative purposes only and will vary depending on the specific experimental conditions.
By following these guidelines and protocols, researchers can minimize the degradation of this compound in their experiments, leading to more reliable and reproducible results. For further assistance, please consult the technical data sheet provided by your supplier.
References
Interpreting Unexpected Results in LEQ803 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with LEQ803.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound, also known as N-Desmethyl Ribociclib, is a metabolite of the CDK4/6 inhibitor Ribociclib.[1] Its primary mechanism of action is the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1-S transition phase.[2] |
| What are the recommended storage conditions for this compound? | For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] |
| In which solvents is this compound soluble? | The solubility of this compound can vary. It is crucial to consult the manufacturer's datasheet for specific solubility information to select the appropriate solvent for your stock solution and experimental dilutions.[1] |
| What are the expected phenotypic effects of this compound in cancer cell lines? | In responsive cancer cell lines, particularly those with an intact Rb pathway, this compound is expected to induce cell cycle arrest in the G1 phase. This can be observed as a decrease in cell proliferation and a reduction in the percentage of cells in the S and G2/M phases of the cell cycle. |
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Non-Sigmoidal Dose-Response Curve
You are performing a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) with a panel of cancer cell lines and observe a dose-response curve that is flat, U-shaped (hormetic), or does not follow a typical sigmoidal pattern.
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Instability: this compound may degrade under your specific experimental conditions (e.g., prolonged incubation at 37°C, inappropriate pH of the medium).[3][4][5][6] | Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[1] Minimize the exposure of the compound to light and elevated temperatures. Consider performing a stability test of this compound in your specific cell culture medium over the time course of your experiment. |
| Incorrect Dosing Range: The selected concentration range may be too high or too low to capture the dynamic portion of the dose-response curve.[7] | Solution: Perform a wider range of serial dilutions, spanning from picomolar to high micromolar concentrations, to ensure you capture the full sigmoidal curve. |
| Off-Target Effects: At high concentrations, this compound might engage with other kinases or cellular targets, leading to complex and unpredictable cellular responses.[8][9] | Solution: Correlate the phenotypic response with on-target engagement by performing a Western blot for phosphorylated Rb (pRb). A decrease in pRb should be observed at concentrations where cell cycle arrest is expected. If the unexpected phenotype persists at concentrations where pRb is already maximally inhibited, off-target effects are likely. |
| Assay Interference: The assay chemistry itself might be affected by this compound. For example, some compounds can interfere with the enzymatic reactions of viability assays like MTT.[10] | Solution: Use an orthogonal method to validate your findings. For instance, if you observe an unexpected result with an MTT assay, try a CellTiter-Glo assay (which measures ATP) or direct cell counting to assess cell viability and proliferation.[10][11] |
| Cell Line Specific Resistance: The cell line may have intrinsic or acquired resistance to CDK4/6 inhibitors. This could be due to a loss of Rb, amplification of CDK6, or activation of bypass signaling pathways.[12] | Solution: Characterize the status of the Rb pathway in your cell lines. Cell lines with a non-functional Rb pathway are expected to be resistant to this compound. For unexpected resistance in Rb-positive lines, investigate potential bypass mechanisms through transcriptomic or proteomic analysis. |
| Concentration (nM) | Ideal Response (% Inhibition) | Unexpected Response (% Inhibition) |
| 0.1 | 2 | 5 |
| 1 | 10 | 15 |
| 10 | 25 | 20 |
| 100 | 50 | 15 |
| 1000 | 85 | 10 |
| 10000 | 95 | 5 |
Issue 2: Discrepancy Between Cell Cycle Arrest and Cell Viability
You observe a potent G1 arrest with this compound in your cell cycle analysis, but your cell viability assay shows minimal to no effect on cell death.
| Potential Cause | Recommended Troubleshooting Steps |
| Cytostatic vs. Cytotoxic Effect: this compound is primarily a cytostatic agent, meaning it inhibits cell proliferation rather than directly inducing cell death. | Solution: This is an expected outcome. To induce cell death, consider combining this compound with a cytotoxic agent or an inhibitor of a pro-survival pathway. |
| Timing of Assays: The time point for your viability assay may be too early to observe downstream effects of cell cycle arrest. | Solution: Extend the incubation time of your viability assay. While G1 arrest can be observed within 24 hours, secondary effects like senescence or apoptosis (in some contexts) may take longer to manifest. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Rb (pRb)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pRb (Ser807/811) overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Normalize the pRb signal to total Rb or a loading control like GAPDH.
Visualizations
Caption: Mechanism of action of this compound in the cell cycle pathway.
Caption: Troubleshooting workflow for unexpected dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 8. benchchem.com [benchchem.com]
- 9. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assess Drug Impact on Cell Proliferation - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Bioavailability of LEQ803
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of the investigational compound LEQ803 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
Based on preliminary data, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it exhibits high membrane permeability but suffers from poor aqueous solubility. The primary obstacle to achieving adequate systemic exposure after oral administration is its low dissolution rate in the gastrointestinal (GI) tract.
Q2: What are the initial recommended formulation strategies for a BCS Class II compound like this compound in early animal studies?
For initial rodent pharmacokinetic (PK) studies, simple solution or suspension formulations are often used for rapid screening. However, for compounds with significant solubility issues like this compound, these are likely to yield low and variable exposure. Recommended starting points for improving bioavailability include:
-
Co-solvent Systems: Using a mixture of water-miscible solvents (e.g., PEG 400, propylene glycol) to keep the drug in solution.
-
Lipid-Based Formulations: Formulating this compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption by leveraging lipid absorption pathways.
-
Amorphous Solid Dispersions (ASDs): Creating a stable amorphous form of this compound with a polymer can significantly enhance its dissolution rate and concentration in the GI tract.
Q3: We are observing high variability in plasma concentrations between animals in the same dosing group. What are the potential causes and solutions?
High inter-animal variability is a common issue for poorly soluble compounds. The primary causes and troubleshooting steps are outlined below.
// Nodes Start [label="High Inter-Animal\nVariability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckFormulation [label="Is the drug fully\nsolubilized in the\nvehicle at RT?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; CheckDose [label="Was dosing\nvolume accurate?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; CheckGI [label="Consider GI Tract\nPhysiology", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Issue: In vivo\nprecipitation upon\ndosing", fillcolor="#F1F3F4", fontcolor="#202124"]; DosingError [label="Issue: Inaccurate\nDosing", fillcolor="#F1F3F4", fontcolor="#202124"]; FoodEffect [label="Issue: Food Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Solution: Use enabling\nformulation (e.g., ASD,\nSEDDS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution: Refine gavage\ntechnique. Use calibrated\nequipment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution: Standardize\nfasting times. Conduct\nfed vs. fasted study.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckFormulation [color="#4285F4"]; CheckFormulation -> Precipitation [label="No", color="#4285F4"]; CheckFormulation -> CheckDose [label="Yes", color="#4285F4"]; CheckDose -> DosingError [label="No", color="#4285F4"]; CheckDose -> CheckGI [label="Yes", color="#4285F4"]; CheckGI -> FoodEffect [color="#4285F4"]; Precipitation -> Solution1 [color="#5F6368"]; DosingError -> Solution2 [color="#5F6368"]; FoodEffect -> Solution3 [color="#5F6368"]; }
-
Formulation-Related Issues: If this compound is not fully dissolved or precipitates in the dosing vehicle before administration, each animal will receive a different effective dose.
-
Solution: Ensure the formulation is a homogenous, stable solution or a well-characterized suspension. For solutions, visually inspect for clarity. For suspensions, ensure uniform particle size and resuspend thoroughly before dosing each animal.
-
-
Dosing Accuracy: Oral gavage technique can be a significant source of variability.
-
Solution: Ensure all personnel are proficient in the technique to minimize stress and ensure accurate delivery to the stomach. Use positive displacement pipettes for viscous formulations.
-
-
Physiological Factors: The gastrointestinal environment can vary between animals, especially regarding the presence of food.[1][2] For poorly soluble drugs, co-administration with food can sometimes increase absorption by stimulating bile secretion, which aids in solubilization.[1][3] Conversely, it can also delay gastric emptying.
-
Solution: Strictly control and standardize the fasting period for all animals before dosing. If variability persists, consider conducting a small study to compare bioavailability in fed versus fasted states to characterize the food effect.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: Very low plasma exposure (AUC) is observed even with enabling formulations.
| Potential Cause | Troubleshooting Action |
| High First-Pass Metabolism | The liver may be rapidly metabolizing this compound after absorption. This is common for drugs that are substrates for CYP3A4 enzymes, which are abundant in both the gut wall and liver.[4] |
| Verification | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the animal species being studied (e.g., rat, mouse). |
| Solution | If metabolic instability is confirmed, an intravenous (IV) PK study is essential to determine the absolute bioavailability and clearance. This will help differentiate between poor absorption and high clearance. |
| Efflux Transporter Activity | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen after it is absorbed.[4] |
| Verification | Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if this compound is a P-gp substrate. |
| Solution | Co-dosing with a known P-gp inhibitor in a pilot animal study can help confirm if efflux is a limiting factor in vivo. |
| Poor "In Vivo" Solubility | The formulation may appear stable on the bench but may precipitate when introduced to the aqueous environment of the GI tract (a "spring-back" effect). |
| Verification | Perform in vitro dissolution tests in simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF) to assess the risk of precipitation. |
| Solution | Consider formulating this compound as an amorphous solid dispersion (ASD) with a precipitation inhibitor polymer (e.g., HPMC-AS) to maintain a supersaturated state in vivo. |
Problem 2: The pharmacokinetic profile shows a "double peak" phenomenon.
| Potential Cause | Troubleshooting Action |
| Enterohepatic Recirculation | The drug or its metabolite is excreted into the bile, re-enters the small intestine, and is reabsorbed, causing a secondary peak in plasma concentration. |
| Verification | This can be confirmed by studying the PK profile in bile duct-cannulated animals. The absence of the second peak in these animals is strong evidence for enterohepatic recirculation. |
| Solution | While not a problem to be "solved," it is a property of the molecule that needs to be characterized and understood for proper dose-response modeling. |
| Variable Gastric Emptying | If a portion of the dose is delayed in the stomach and empties into the intestine later, it can create a second absorption phase. This is more common with suspension formulations or in the fed state. |
| Verification | Review dosing procedures and fasting times. If the issue is inconsistent, it points towards physiological variability. |
| Solution | Ensure strict adherence to fasting protocols. Using a solution formulation can sometimes mitigate variability related to gastric emptying of solid particles. |
Experimental Protocols & Data
Protocol 1: Screening of Oral Formulations in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (n=4 per group), fasted for 12 hours prior to dosing, with free access to water.
-
Dose Administration: A single oral dose of this compound at 10 mg/kg is administered via gavage.
-
Formulations Tested:
-
Group A (Suspension): 0.5% (w/v) methylcellulose in water.
-
Group B (Lipid-Based): 20% Labrasol®, 30% Cremophor® EL, 50% Capryol™ 90 (SEDDS).
-
Group C (Amorphous Solid Dispersion): 25% this compound with 75% HPMC-AS polymer, dissolved in 0.1 M phosphate buffer pH 6.8 for dosing.
-
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis by LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.
Table 1: Representative Pharmacokinetic Data for this compound Formulations
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| IV Bolus | 1 | 850 | 0.08 | 1250 | 100 |
| Suspension | 10 | 150 ± 45 | 2.0 | 980 ± 350 | 7.8 |
| SEDDS | 10 | 680 ± 180 | 1.0 | 4500 ± 1100 | 36.0 |
| ASD | 10 | 950 ± 210 | 1.0 | 6100 ± 1350 | 48.8 |
Data are presented as mean ± standard deviation. Bioavailability is calculated relative to the IV dose.
Visualized Workflows
// Nodes Start [label="Start: Poorly Soluble\nCompound (this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Solubility\n& Dissolution Screening\n(SGF, FaSSIF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulate [label="Develop Formulations\n(Suspension, Lipid, ASD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RodentPK [label="Rodent PK Study\n(e.g., Rat, n=4/group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze PK Data\n(Cmax, AUC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Bioavailability Goal\nMet?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Proceed to Efficacy/\nTox Studies", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Iterate & Optimize\nFormulation", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> InVitro [color="#5F6368"]; InVitro -> Formulate [color="#5F6368"]; Formulate -> RodentPK [color="#5F6368"]; RodentPK -> Analyze [color="#5F6368"]; Analyze -> Decision [color="#5F6368"]; Decision -> Success [label="Yes", color="#34A853"]; Decision -> Optimize [label="No", color="#EA4335"]; Optimize -> Formulate [style=dashed, color="#EA4335"]; }
References
- 1. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of food on the dissolution of poorly soluble drugs in human and in model small intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LEQ803 and Other CDK4/6 Inhibitor Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LEQ803, a metabolite of the CDK4/6 inhibitor Ribociclib, with the active metabolites of another prominent CDK4/6 inhibitor, Abemaciclib. The information presented herein is intended to assist researchers in understanding the pharmacological distinctions between these molecules, supported by available experimental data and detailed methodologies for key assays.
Introduction to CDK4/6 Inhibition and Metabolite Activity
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a cornerstone of therapy for hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer. The approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—undergo metabolism in the body, which can result in metabolites with varying degrees of activity compared to the parent drug. Understanding the pharmacological profile of these metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and potential for drug-drug interactions.
This guide focuses on the comparative analysis of this compound, the N-Desmethyl metabolite of Ribociclib, and the primary active metabolites of Abemaciclib (M2, M18, and M20). While the metabolites of Palbociclib and Ribociclib are generally considered not to be of clinical significance, Abemaciclib possesses three active metabolites with potency similar to the parent compound.[1] All three parent CDK4/6 inhibitors are primarily metabolized by the cytochrome P450 enzyme CYP3A4.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and the active metabolites of Abemaciclib against their primary targets, CDK4 and CDK6.
| Compound | Parent Drug | Target | IC50 (nM) | Clinical Significance of Metabolite |
| This compound | Ribociclib | CDK4 | Data not available | Not considered clinically significant |
| CDK6 | Data not available | |||
| Abemaciclib Metabolite M2 | Abemaciclib | CDK4 | 1.2[2][3][4] | Active and clinically relevant |
| CDK6 | 1.3[2][3][4] | |||
| Abemaciclib Metabolite M18 | Abemaciclib | CDK4/6 | Equipotent to parent drug | Active and clinically relevant |
| Abemaciclib Metabolite M20 | Abemaciclib | CDK4/6 | Equipotent to parent drug | Active and clinically relevant |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Pharmacokinetic Profiles
This compound (N-Desmethyl Ribociclib): this compound is a major metabolite of Ribociclib. However, its exposure in plasma is significantly lower than that of the parent drug, generally estimated to be between 8% and 20% of the Ribociclib concentration.[5] This lower exposure, combined with its presumed lower activity, contributes to the assessment that it is not clinically significant.
Abemaciclib Active Metabolites (M2, M18, M20): In contrast, the active metabolites of Abemaciclib—N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18)—are not only equipotent to Abemaciclib but also circulate in significant concentrations in the plasma.[6] These metabolites are believed to contribute meaningfully to the overall clinical activity of Abemaciclib.
Signaling Pathway and Metabolism Overview
The following diagrams illustrate the canonical CDK4/6 signaling pathway and the metabolic pathways of Ribociclib and Abemaciclib.
Caption: Simplified diagram of the CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Caption: Metabolic pathways of Ribociclib and Abemaciclib, highlighting the formation of their respective metabolites.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of CDK4/6 inhibitor metabolites are provided below. These protocols are representative and may require optimization for specific experimental conditions.
In Vitro CDK4/6 Kinase Activity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes
-
Substrate (e.g., a synthetic peptide derived from Retinoblastoma protein, Rb)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Abemaciclib metabolites) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (a known CDK4/6 inhibitor) and a negative control (DMSO vehicle).
-
Add the CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the Rb substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for a typical in vitro CDK4/6 kinase activity assay.
Cell-Based Proliferation Assay (CyQUANT® Assay)
This assay measures the anti-proliferative activity of the compounds in a relevant cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound, Abemaciclib metabolites) dissolved in DMSO
-
96-well clear-bottom black plates
-
CyQUANT® Cell Proliferation Assay Kit (or similar DNA-binding dye-based kit)
-
Plate reader capable of fluorescence detection
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a positive control (a known anti-proliferative agent) and a negative control (DMSO vehicle).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, lyse the cells and stain the cellular DNA using the CyQUANT® GR dye according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the controls.
-
Determine the GI50 (concentration for 50% growth inhibition) values by fitting the data to a dose-response curve.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of the compounds in a system that mimics hepatic metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Control compounds with known metabolic stability (high and low clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound with the HLM suspension in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Conclusion
The comparative analysis of this compound and the active metabolites of Abemaciclib reveals significant pharmacological differences. While this compound, a metabolite of Ribociclib, is considered clinically inactive due to its lower exposure and presumed lower potency, the metabolites of Abemaciclib are equipotent to the parent drug and contribute substantially to its overall clinical effect. This distinction highlights the importance of a thorough characterization of drug metabolites during the drug development process. Further in vitro studies to determine the specific IC50 values of this compound against CDK4 and CDK6 would provide a more complete quantitative comparison. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
N-Desmethyl Ribociclib vs. Palbociclib Metabolites: A Comparative Analysis of CDK4/6 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of the primary metabolites of two leading CDK4/6 inhibitors, Ribociclib (Kisqali®) and Palbociclib (Ibrance®). The data presented herein, supported by experimental findings, offers insights into the potential contribution of these metabolites to the overall clinical efficacy and safety profiles of their parent compounds.
Executive Summary
The N-desmethyl metabolite of Ribociclib, LEQ803, demonstrates negligible pharmacological activity, contributing minimally to the overall clinical effect of the parent drug. In stark contrast, a major oxidative metabolite of Palbociclib, PF-05089326, exhibits comparable potency to Palbociclib in inhibiting CDK4 and CDK6. This fundamental difference in metabolite activity underscores distinct pharmacological profiles that may influence clinical outcomes and considerations for drug development.
Comparative Activity of Metabolites
The in vitro inhibitory activities of N-Desmethyl Ribociclib and a key Palbociclib metabolite against CDK4 and CDK6 are summarized below. For context, the activities of the parent drugs are also included.
| Compound | Target | IC50 (nM) | Parent Drug IC50 (nM) |
| N-Desmethyl Ribociclib (this compound) | CDK4/6 | Not clinically relevant[1] | Ribociclib: CDK4 = 10, CDK6 = 39[2] |
| Palbociclib Metabolite (PF-05089326) | CDK4 | 5.4 | Palbociclib: CDK4 = 11 |
| CDK6 | 16.2 | Palbociclib: CDK6 = 16 |
Note: The contribution of N-Desmethyl Ribociclib (this compound) to the total pharmacological activity of Ribociclib in humans is considered negligible, estimated at approximately 1.9%[3][4].
Signaling Pathway of CDK4/6 Inhibition
The canonical pathway through which Ribociclib and Palbociclib exert their effects involves the inhibition of the Cyclin D-CDK4/6-Rb axis, leading to cell cycle arrest at the G1/S transition.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for CDK4/6 inhibitors and their metabolites is crucial for assessing their potency. Below are generalized protocols for common in vitro assays used in their evaluation.
In Vitro Kinase Assay (Enzymatic Activity)
This assay directly measures the inhibition of the enzymatic activity of purified CDK4/6-Cyclin D complexes.
Protocol Steps:
-
Reaction Setup: In a microplate, recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme is combined with a suitable substrate, such as a peptide derived from the Retinoblastoma (Rb) protein, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds (N-Desmethyl Ribociclib, Palbociclib metabolites, or parent drugs) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for the phosphorylation of the substrate.
-
Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on CDK4/6 activity.
Protocol Steps:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a period of 72 to 120 hours.
-
Cell Viability/Proliferation Measurement: The number of viable cells is determined using a suitable method. For cytostatic agents like CDK4/6 inhibitors, assays that directly measure cell number or DNA content (e.g., CyQUANT™ assay) are preferred over metabolic assays (e.g., MTT), as the latter can be confounded by changes in cell size.
-
Data Analysis: The cell viability or proliferation data is normalized to vehicle-treated controls, and the IC50 values are calculated.
Discussion
The data clearly indicates a significant divergence in the metabolic profiles of Ribociclib and Palbociclib concerning the activity of their major metabolites. While Ribociclib's primary N-desmethyl metabolite is largely inactive, Palbociclib is metabolized to a compound that retains potent CDK4/6 inhibitory activity. This suggests that the in vivo activity of Palbociclib may be a composite of the parent drug and its active metabolite.
For drug development professionals, these findings highlight the importance of thorough metabolite profiling and activity assessment early in the discovery and development process. The presence of active metabolites can have implications for pharmacokinetics, pharmacodynamics, and the overall therapeutic index of a drug candidate. For researchers and scientists, the differing metabolite activities of these two clinically important CDK4/6 inhibitors provide an interesting area for further investigation into their long-term efficacy and potential for off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Activity of LEQ803 and Abemaciclib Metabolites in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapies, inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. Abemaciclib (Verzenio®) and Ribociclib (Kisqali®) are two leading oral inhibitors that function by blocking the CDK4/6-Rb pathway, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation. Upon administration, these parent drugs are metabolized into various forms. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and pharmacological profile.
This guide provides a detailed comparison of the in vitro performance of LEQ803 (N-Desmethyl Ribociclib), a major metabolite of Ribociclib, and the primary active metabolites of Abemaciclib, M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib). The data presented herein reveals a significant disparity in the pharmacological activity of these metabolites, a critical consideration for researchers in oncology and drug development.
Mechanism of Action: Targeting the CDK4/6-Rb Pathway
Both this compound and Abemaciclib's metabolites, along with their parent compounds, exert their anti-cancer effects by targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which then phosphorylate and inactivate the Rb tumor suppressor protein. This inactivation releases the E2F transcription factor, allowing the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle, thus committing to DNA replication and division. By inhibiting CDK4 and CDK6, these compounds prevent Rb phosphorylation, maintain its suppressive function, and hold the cell in the G1 phase, effectively halting proliferation.
Validating LEQ803 as a Predictive Biomarker for Ribociclib Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of LEQ803, a primary metabolite of the CDK4/6 inhibitor Ribociclib, as a potential predictive biomarker for treatment response. While the direct validation of this compound as a biomarker is an area of ongoing investigation, this document outlines the necessary experimental approaches and data presentation required for its validation, drawing comparisons with established and investigational biomarkers for Ribociclib and other CDK4/6 inhibitors.
Introduction to Ribociclib and the Need for Predictive Biomarkers
Ribociclib (Kisqali®) is a selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2] In combination with endocrine therapy, it has demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4][5] Ribociclib functions by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase, leading to cell cycle arrest and suppression of tumor growth.[6]
Despite the success of Ribociclib, not all patients derive the same level of benefit, and acquired resistance is common. This highlights a critical need for robust predictive biomarkers to identify patients most likely to respond to therapy, thereby optimizing treatment strategies and avoiding unnecessary toxicity and cost.[7][8] Currently, the only validated biomarker for Ribociclib therapy is hormone receptor positivity.[8] Several other potential biomarkers have been investigated with varying degrees of success.[9][10][11]
This compound, also known as N-Desmethyl Ribociclib, is a metabolite of Ribociclib produced by the action of the CYP3A4 enzyme.[12] The concentration and activity of this metabolite could potentially correlate with the clinical activity of the parent drug, making it a candidate for a predictive biomarker. This guide outlines a proposed framework for its validation.
Ribociclib's Mechanism of Action and the Cyclin D-CDK4/6-Rb Pathway
Ribociclib targets the core machinery of the cell cycle. In HR+ breast cancer, estrogen signaling promotes the expression of Cyclin D, which then complexes with and activates CDK4 and CDK6.[13] This active complex phosphorylates the Rb protein, a key tumor suppressor. Phosphorylated Rb releases the E2F transcription factor, which then initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[13] By inhibiting CDK4/6, Ribociclib prevents Rb phosphorylation, maintaining it in its active, E2F-sequestering state, thus arresting the cell cycle in G1.[6]
Current and Investigational Biomarkers for Ribociclib Activity
A number of biomarkers have been explored to predict the efficacy of CDK4/6 inhibitors, with most showing limited or controversial clinical utility to date. A comparative summary is presented below.
| Biomarker Category | Specific Biomarker | Rationale for Investigation | Clinical Findings Summary |
| Core Pathway Components | Retinoblastoma (Rb) loss | Loss of Rb, the direct target of CDK4/6, would theoretically render the inhibitor ineffective. | Loss of RB1 has been associated with resistance to CDK4/6 inhibitors in some studies.[11][14] |
| p16 (CDKN2A) loss | p16 is a natural inhibitor of CDK4/6; its loss could indicate dependence on the CDK4/6 pathway. | Preclinical data suggested a correlation, but clinical trial analyses (e.g., PALOMA-1, -2, -3) did not show a significant association between p16 status and treatment benefit.[7][9] | |
| Cyclin D1 (CCND1) amplification | Amplification could lead to hyperactivation of the CDK4/6 pathway, suggesting sensitivity to inhibition. | Data from clinical trials have not consistently supported CCND1 amplification as a predictive biomarker.[8] | |
| Upstream Signaling Pathways | PIK3CA mutations | Activation of the PI3K/AKT/mTOR pathway is a known mechanism of endocrine resistance and could influence sensitivity to CDK4/6 inhibition. | The presence of PIK3CA mutations does not appear to preclude benefit from Ribociclib, though it may be associated with a worse prognosis overall.[10][13] |
| FGFR1 amplification | FGF signaling can drive resistance to endocrine therapy and may impact CDK4/6 inhibitor efficacy. | FGFR1 amplification has been linked to a shorter progression-free survival in patients treated with Ribociclib.[9] | |
| Proliferation Markers | Ki67 | A marker of cellular proliferation; a significant decrease after treatment could indicate drug activity. | Changes in Ki67 have been explored as a pharmacodynamic biomarker, but its predictive value is not firmly established. |
| Serum Thymidine Kinase 1 (TK1) | An enzyme involved in DNA synthesis, downstream of the CDK4/6 pathway, whose activity in serum may reflect tumor cell proliferation. | A prospective study (BioItaLEE) suggested that baseline and on-treatment changes in serum TK1 activity are prognostic and may be a pharmacodynamic biomarker for Ribociclib.[15] | |
| Drug Metabolism | This compound (N-Desmethyl Ribociclib) | (Hypothetical) As a major metabolite, its plasma concentration could reflect the rate of Ribociclib metabolism and potentially correlate with drug exposure and efficacy. | (To be determined) |
Proposed Framework for Validating this compound as a Biomarker
To validate this compound as a predictive biomarker, a series of preclinical and clinical studies are required. The following outlines a hypothetical experimental workflow and the necessary data to be collected.
Experimental Protocols
1. Measurement of this compound and Ribociclib Plasma Concentrations
-
Objective: To develop and validate a sensitive and specific assay for the simultaneous quantification of Ribociclib and its metabolite this compound in patient plasma.
-
Methodology:
-
Sample Collection: Collect peripheral blood samples from patients at pre-specified time points (e.g., pre-dose, peak concentration, trough concentration) during treatment cycles.
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Analytical Method: Develop and validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., acetonitrile and water with formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific parent-daughter ion transitions for Ribociclib, this compound, and an internal standard.
-
-
Assay Validation: Validate the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
2. Correlation of this compound Levels with Clinical Endpoints
-
Objective: To determine if a statistically significant correlation exists between this compound plasma concentrations (or the this compound/Ribociclib ratio) and clinical outcomes.
-
Methodology:
-
Patient Cohort: Utilize data from a prospective clinical trial where patients are treated with Ribociclib-based therapy (e.g., the COMPLEEMENT-1 or MONALEESA trials).[16][17][18]
-
Data Collection: Collect baseline patient and tumor characteristics, treatment details, and clinical outcome data, including Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR).
-
Statistical Analysis:
-
Stratify patients into "high" and "low" this compound groups based on a pre-defined cut-off (e.g., median concentration).
-
Use Kaplan-Meier analysis and log-rank tests to compare PFS and OS between the groups.
-
Employ Cox proportional hazards models to assess the independent predictive value of this compound levels after adjusting for other known prognostic factors.
-
Use logistic regression to evaluate the association between this compound levels and ORR.
-
-
Hypothetical Data Presentation
The following tables illustrate how quantitative data from such validation studies should be presented.
Table 1: Patient Demographics and Baseline Characteristics by this compound Status
| Characteristic | Low this compound (n=...) | High this compound (n=...) | p-value |
| Age, median (range) | |||
| ECOG Performance Status | |||
| 0 | |||
| 1 | |||
| Site of Metastasis | |||
| Visceral | |||
| Bone only | |||
| Prior Endocrine Therapy | |||
| Yes | |||
| No |
Table 2: Efficacy Outcomes by this compound Plasma Concentration
| Outcome | Low this compound (n=...) | High this compound (n=...) | Hazard Ratio (95% CI) | p-value |
| Median PFS (months) | ||||
| Objective Response Rate (%) | Odds Ratio (95% CI) | |||
| Clinical Benefit Rate (%) | Odds Ratio (95% CI) |
Clinical Trial Design for Biomarker Validation
A prospective, randomized clinical trial is the gold standard for validating a predictive biomarker. The following diagram illustrates a potential trial design.
Conclusion
The validation of this compound as a predictive biomarker for Ribociclib activity requires a rigorous, multi-faceted approach encompassing preclinical modeling, robust analytical methods, and prospective clinical evaluation. While the search for definitive biomarkers for CDK4/6 inhibitors has been challenging,[8][19] a pharmacokinetically-derived marker such as a key metabolite offers a novel and compelling avenue of investigation. By following the framework outlined in this guide, researchers can systematically evaluate the potential of this compound to personalize Ribociclib therapy, ultimately improving patient outcomes in HR+/HER2- advanced breast cancer.
References
- 1. scilit.com [scilit.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pharmacokinetics and pharmacogenomics of ribociclib in black patients with metastatic breast cancer the LEANORA study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Ribociclib With Letrozole in US Patients Enrolled in the MONALEESA-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 7. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers come up empty for ribociclib targeting | MDedge [mdedge.com]
- 9. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Serum thymidine kinase activity in patients with HR-positive/HER2-negative advanced breast cancer treated with ribociclib plus letrozole: Results from the prospective BioItaLEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. Safety and efficacy of ribociclib plus letrozole in patients with HR+, HER2- advanced breast cancer: Results from the Spanish sub-population of the phase 3b CompLEEment-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predicting CDK4/6 Response: Biomarker Hunt Falls Flat [medscape.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of the Novel Kinase Inhibitor KIN-X
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity profile of the hypothetical kinase inhibitor, KIN-X, in kinase inhibitor panels. We present a comparative look at its performance against other established inhibitors, supported by detailed experimental data and protocols.
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. However, the high degree of homology within the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[1][2] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, rigorous assessment of an inhibitor's selectivity profile is a critical step in its preclinical development.
This guide focuses on KIN-X, a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a validated target in various cancers. We will delve into its on-target potency and its interactions with other kinases across the kinome, providing a clear, data-driven comparison with established EGFR inhibitors.
Comparative Kinase Selectivity Profile of KIN-X
To ascertain the selectivity of KIN-X, its activity was assessed against a panel of 440 human kinases using a competitive binding assay. The results are summarized below, with comparisons to two well-characterized kinase inhibitors, Gefitinib (a first-generation EGFR inhibitor) and Dasatinib (a multi-kinase inhibitor known for its broad activity).
| Kinase Target | KIN-X | Gefitinib | Dasatinib |
| Kd (nM) | Kd (nM) | Kd (nM) | |
| Primary Target | |||
| EGFR | 1.2 | 2.5 | 0.8 |
| Selected Off-Targets | |||
| ABL1 | >10,000 | >10,000 | 0.6 |
| SRC | 5,200 | 8,500 | 0.5 |
| VEGFR2 | 3,500 | 4,100 | 22 |
| PDGFRβ | 6,800 | >10,000 | 1.1 |
| c-KIT | >10,000 | >10,000 | 1.2 |
| EPHB4 | 250 | 300 | 15 |
| LCK | 8,900 | >10,000 | 0.4 |
| FYN | 7,600 | 9,200 | 0.3 |
Data presented are hypothetical and for illustrative purposes.
As the data indicates, KIN-X demonstrates high potency for its primary target, EGFR, comparable to both Gefitinib and Dasatinib. Notably, KIN-X exhibits a more favorable selectivity profile compared to Dasatinib, with significantly less activity against common off-targets such as ABL1, SRC, and PDGFRβ. Its profile is largely similar to that of Gefitinib, another selective EGFR inhibitor, with a minor interaction observed with the EPHB4 receptor tyrosine kinase.
Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows
To better understand the context of KIN-X's activity, the following diagrams illustrate the EGFR signaling cascade and the general workflow for assessing kinase inhibitor selectivity.
A simplified diagram of the EGFR signaling pathway, which is inhibited by KIN-X.
The diagram above illustrates how growth factors like EGF activate the EGFR receptor, triggering a downstream cascade involving Ras, Raf, MEK, and ERK, ultimately leading to cell proliferation.[3][4][5] KIN-X exerts its therapeutic effect by binding to EGFR and preventing its activation, thereby blocking this signaling pathway.
Workflow for determining the cross-reactivity of a novel kinase inhibitor.
This workflow outlines the systematic approach to characterizing a new kinase inhibitor. It begins with a broad biochemical screen to identify all potential targets, followed by data analysis to quantify selectivity, and concludes with cell-based assays to confirm the inhibitor's activity in a more physiologically relevant context.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize KIN-X.
KINOMEscan™ Competitive Binding Assay (Biochemical Screen)
This assay is designed to measure the binding of a test compound to a large panel of kinases. It is a competition-based assay where the inhibitor is tested for its ability to displace a known, immobilized ligand from the kinase active site.
-
Principle: DNA-tagged kinases are mixed with an immobilized, active-site directed ligand. The test compound (KIN-X) is added in competition. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Procedure:
-
A panel of 440 recombinant human kinases is used.
-
Each kinase is incubated with the test compound at a concentration of 1 µM in the presence of the immobilized ligand.
-
After an incubation period to allow for equilibrium, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
Results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound.
-
For hits identified in the primary screen, dose-response curves are generated by testing the compound at multiple concentrations to determine the dissociation constant (Kd).
-
Cellular EGFR Phosphorylation Assay (Western Blot)
This cell-based assay validates the on-target activity of KIN-X by measuring its ability to inhibit EGFR autophosphorylation in a cellular context.
-
Principle: Cancer cells with high EGFR expression (e.g., A431 cells) are treated with the kinase inhibitor before being stimulated with EGF. The phosphorylation status of EGFR is then assessed by Western blot using a phospho-specific antibody.
-
Procedure:
-
Cell Culture and Treatment: A431 cells are seeded in 6-well plates and grown to 80-90% confluency. The cells are then serum-starved for 12-16 hours. Following starvation, cells are pre-incubated with varying concentrations of KIN-X (or vehicle control) for 2 hours.
-
Stimulation: Cells are stimulated with 100 ng/mL of human recombinant EGF for 10 minutes at 37°C.
-
Cell Lysis: After stimulation, the media is removed, and cells are washed with ice-cold PBS. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.[7]
-
Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed for total EGFR as a loading control.
-
Conclusion
The comprehensive profiling of the novel kinase inhibitor KIN-X reveals a potent and selective inhibitor of EGFR. Its cross-reactivity profile, as determined by a broad kinase panel, shows minimal off-target activity, particularly when compared to multi-kinase inhibitors like Dasatinib. This high degree of selectivity suggests a potentially wider therapeutic window and a more predictable side-effect profile. The on-target activity was further confirmed in a cellular context, demonstrating effective inhibition of EGFR phosphorylation.
This guide underscores the importance of a multi-faceted approach to kinase inhibitor characterization. By combining broad biochemical screening with targeted cell-based validation, researchers can build a robust understanding of a compound's selectivity and mechanism of action, which is essential for its successful translation into a clinical candidate.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Side Effect Profiles of Ribociclib and its Metabolite, LEQ803
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the known side effects of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Ribociclib and its primary metabolite, LEQ803 (N-Desmethyl Ribociclib). This comparison is intended to inform preclinical and clinical research, aid in the interpretation of toxicology data, and support the development of safer oncology therapeutics. Due to a lack of direct clinical or preclinical studies on the side effect profile of this compound, this guide presents comprehensive data for Ribociclib from extensive clinical trials and discusses the available information and in silico predictions regarding the toxicity of its metabolite.
Introduction
Ribociclib, a selective inhibitor of CDK4/6, has demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Like all therapeutic agents, Ribociclib is associated with a distinct profile of adverse effects. This compound is an active metabolite of Ribociclib, formed primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] Understanding the side effect profile of both the parent drug and its major metabolites is crucial for a comprehensive safety assessment.
Comparative Summary of Side Effects
Direct comparative experimental data on the side effects of this compound versus Ribociclib is not currently available in published literature. Therefore, this section focuses on the well-documented side effect profile of Ribociclib, supplemented by what is known about its metabolite this compound.
Ribociclib Side Effect Profile
The safety and tolerability of Ribociclib have been extensively evaluated in the MONALEESA clinical trial program.[4] The most frequently observed side effects are hematological and gastrointestinal in nature.
Table 1: Incidence of Common Adverse Events with Ribociclib in the MONALEESA-2 Trial [1][5]
| Adverse Event | Ribociclib + Letrozole (Any Grade %) | Placebo + Letrozole (Any Grade %) | Ribociclib + Letrozole (Grade 3/4 %) | Placebo + Letrozole (Grade 3/4 %) |
| Neutropenia | 74.3 | 5.2 | 62.6 | 1.5 |
| Nausea | 51.5 | 28.5 | 2.4 | 1.2 |
| Infections | 50.3 | 42.4 | 4.5 | 3.6 |
| Fatigue | 36.5 | 30.0 | 1.8 | 0.9 |
| Diarrhea | 35.0 | 22.1 | 1.2 | 0.3 |
| Alopecia | 33.2 | 15.5 | N/A | N/A |
| Vomiting | 29.3 | 15.8 | 3.6 | 0.9 |
| Anemia | 18.6 | 6.4 | 1.2 | 0.0 |
| Headache | 18.0 | 19.5 | 0.3 | 0.3 |
| Rash | 16.5 | 8.8 | 0.9 | 0.0 |
| Back pain | 16.2 | 17.1 | 1.2 | 0.9 |
| Arthralgia | 15.9 | 16.7 | 0.6 | 0.3 |
| Constipation | 15.0 | 11.8 | 0.0 | 0.3 |
| Cough | 14.7 | 12.7 | 0.0 | 0.0 |
| Pruritus | 12.3 | 7.3 | 0.0 | 0.0 |
| Decreased appetite | 11.7 | 9.1 | 0.6 | 0.0 |
Serious Adverse Events Associated with Ribociclib:
-
Hematologic Toxicities: Neutropenia is the most common grade 3/4 adverse event, though it is generally manageable with dose interruption or reduction and is infrequently associated with febrile neutropenia.[6]
-
Hepatobiliary Toxicity: Elevations in liver transaminases (ALT and AST) have been observed.[7]
-
QTc Interval Prolongation: Ribociclib has been associated with prolongation of the QT interval, necessitating electrocardiogram (ECG) monitoring.[8]
-
Interstitial Lung Disease (ILD)/Pneumonitis: Though less common, cases of ILD and pneumonitis have been reported.
This compound: What the Data Shows
Direct experimental data on the side effects of this compound is sparse. Information is primarily derived from in silico predictions and pharmacokinetic studies of Ribociclib.
One study conducted in silico toxicity profiling of Ribociclib and its 22 metabolites. This computational analysis predicted that ten of these metabolites, including this compound, have the potential for immunotoxicity.[9] It is critical to emphasize that these are computational predictions and have not been validated by in vitro or in vivo studies.
Pharmacokinetic studies have shown that this compound is a major circulating metabolite of Ribociclib.[10] However, these studies do not provide information on its independent side effect profile.
Signaling Pathways and Mechanism of Action
Both Ribociclib and its active metabolite this compound are inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle.
Caption: Mechanism of action of Ribociclib and this compound.
By inhibiting CDK4/6, Ribociclib and this compound prevent the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. The inhibition of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest.
Experimental Protocols
Detailed experimental protocols for the clinical assessment of Ribociclib's side effects can be found in the study protocols for the MONALEESA trials (e.g., NCT01958021, NCT02422615, NCT02278120).[4] A general workflow for safety monitoring in these trials is as follows:
Caption: Safety monitoring workflow in Ribociclib clinical trials.
Conclusion and Future Directions
Ribociclib has a well-characterized side effect profile, with hematologic and gastrointestinal toxicities being the most common. These are generally manageable with appropriate monitoring and dose adjustments. In contrast, there is a significant knowledge gap regarding the independent side effect profile of its major metabolite, this compound. While in silico models suggest a potential for immunotoxicity, this has not been confirmed experimentally.
Future research should focus on:
-
Preclinical toxicology studies of this compound: In vivo and in vitro studies are needed to determine the specific toxicities of this compound and compare them to Ribociclib.
-
Correlation of this compound levels with adverse events in patients: Analyzing pharmacokinetic data from clinical trials could reveal potential associations between this compound exposure and the incidence or severity of specific side effects.
A more complete understanding of the safety profiles of both the parent drug and its metabolites will enable more informed clinical use and the development of next-generation CDK4/6 inhibitors with improved safety profiles.
References
- 1. targetedonc.com [targetedonc.com]
- 2. vjoncology.com [vjoncology.com]
- 3. researchgate.net [researchgate.net]
- 4. MONALEESA clinical program: a review of ribociclib use in different clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribociclib plus letrozole versus letrozole alone in patients with de novo HR+, HER2− advanced breast cancer in the randomized MONALEESA-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time of flight mass spectrometry based in vitro and in vivo metabolite profiling of ribociclib and their toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ribociclib and its Major Metabolites: LEQ803 and M13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib, and its two major human metabolites, LEQ803 (M4) and M13 (CCI284). The following sections detail their pharmacological activity, pharmacokinetic profiles, and the underlying signaling and metabolic pathways, supported by experimental data and protocols.
Pharmacological and Pharmacokinetic Profiles
Ribociclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] Its clinical efficacy is well-established in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] The primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, leading to cell cycle arrest at the G1 phase.[1][2]
Ribociclib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of various metabolites.[1][3] The two most abundant circulating metabolites are this compound (M4), formed via N-demethylation, and M13 (CCI284), formed through N-hydroxylation, to a lesser extent, by flavin-containing monooxygenase 3 (FMO3).[1][3]
Comparative In Vitro Activity
| Compound | Target | IC50 (µM) | Fold Difference vs. Ribociclib |
| Ribociclib | CDK4/Cyclin D1 | 0.01[1][2] | - |
| CDK6/Cyclin D3 | 0.039[1][2] | - | |
| G1 Arrest | 0.053[1] | - | |
| This compound (M4) | G1 Arrest | 0.24[1] | 5-fold lower |
| M13 (CCI284) | G1 Arrest | 1.137[1] | 22-fold lower |
Comparative Human Pharmacokinetics (at 600 mg Oral Dose)
The pharmacokinetic profile of this compound is similar to that of Ribociclib, suggesting formation-rate-limiting metabolism.[1] However, its systemic exposure is considerably lower.
| Parameter | Ribociclib | This compound (M4) |
| Tmax (h) | ~2.4[1] | ~4.0[1] |
| T1/2 (h) | ~32.0[1] | ~31.4[1] |
| AUC0–24 h (ng·h/mL) | ~23,800[1] | ~1,920 (approx. 8% of Ribociclib)[1] |
Based on the significantly lower in vitro pharmacological activity and lower systemic exposure, the contribution of this compound and M13 to the overall clinical activity of Ribociclib is considered negligible.[1]
Signaling and Metabolic Pathways
To visualize the mechanisms of action and biotransformation, the following diagrams illustrate the Ribociclib signaling pathway and its metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Ribociclib and its metabolites.
In Vitro Kinase Assay for CDK4/6 Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate
-
ATP, [γ-33P]ATP
-
Test compounds (Ribociclib, this compound, M13) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the Rb substrate, and the diluted test compounds.
-
Initiate the reaction by adding the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme.
-
Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated Rb substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis for Rb Phosphorylation
This protocol is used to assess the effect of CDK4/6 inhibitors on the phosphorylation of Rb in cancer cell lines.
Materials:
-
HR+/HER2- breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds (Ribociclib, this compound, M13)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the breast cancer cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated Rb normalized to total Rb and the loading control.
References
- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ribociclib Resistance: An Unexplored Avenue with LEQ803
The emergence of resistance to CDK4/6 inhibitors, such as ribociclib, presents a significant clinical challenge in the management of hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer. While current strategies to overcome resistance focus on combination therapies and switching to alternative CDK4/6 inhibitors, the potential role of ribociclib's own metabolites remains uninvestigated. This guide explores the known landscape of ribociclib resistance and introduces LEQ803, a primary metabolite of ribociclib, as a potential, yet unproven, therapeutic avenue in resistant settings.
Understanding Ribociclib and its Metabolite this compound
Ribociclib is a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), crucial regulators of the cell cycle. Its inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest and the suppression of tumor cell proliferation.
Upon administration, ribociclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with this compound (N-Desmethyl Ribociclib) being one of the most prominent.[1][2] While pharmacokinetic studies have characterized the presence and half-life of this compound, its contribution to the overall pharmacological activity of ribociclib is currently considered negligible.[3] Crucially, there is a lack of publicly available data directly comparing the CDK4/6 inhibitory potency of this compound to its parent compound, ribociclib, particularly in the context of acquired resistance.
The Challenge of Ribociclib Resistance
Acquired resistance to ribociclib can manifest through various molecular mechanisms, broadly categorized as follows:
-
Alterations in the Core Cell Cycle Machinery:
-
Loss of Retinoblastoma (Rb) protein: As the direct target of the CDK4/6-Cyclin D complex, loss of Rb function renders the cell insensitive to CDK4/6 inhibition.
-
Amplification of Cyclin E1 (CCNE1): Increased levels of Cyclin E1 can drive the cell cycle forward through CDK2, bypassing the G1 checkpoint controlled by CDK4/6.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Upregulation of this pathway can provide alternative signals for cell proliferation and survival, overriding the cell cycle arrest induced by ribociclib.[4]
-
-
Changes in the Tumor Microenvironment:
-
Interactions between tumor cells and the surrounding stroma can contribute to drug resistance.
-
Current Strategies to Overcome Ribociclib Resistance
Current clinical approaches to address ribociclib resistance primarily involve:
-
Switching to a different CDK4/6 inhibitor: Abemaciclib, another CDK4/6 inhibitor with a distinct biochemical profile, has shown activity in patients who have progressed on other CDK4/6 inhibitors.[5][6]
-
Combination with other targeted agents:
-
PI3K inhibitors (e.g., Alpelisib): For tumors harboring PIK3CA mutations.[4][5]
-
AKT inhibitors (e.g., Capivasertib): Shows promise in overcoming resistance driven by the AKT pathway.[4][6]
-
mTOR inhibitors (e.g., Everolimus): Can be effective in combination with endocrine therapy after CDK4/6 inhibitor failure.[4][5]
-
A summary of current therapeutic alternatives upon progression on ribociclib is presented in Table 1.
| Therapeutic Strategy | Drug Examples | Mechanism of Action |
| Switch CDK4/6 Inhibitor | Abemaciclib | Inhibits CDK4 and CDK6 |
| PI3K Inhibition | Alpelisib | Inhibits the p110α isoform of PI3K |
| AKT Inhibition | Capivasertib | Inhibits all three isoforms of AKT |
| mTOR Inhibition | Everolimus | Inhibits the mTORC1 complex |
This compound: A Hypothetical Role in Overcoming Resistance
Given the current void in our understanding of this compound's activity, we can only hypothesize its potential efficacy in ribociclib-resistant models. The central question is whether this compound retains significant inhibitory activity against CDK4/6 and, more importantly, whether it can overcome the specific mechanisms of resistance that render the parent drug, ribociclib, ineffective.
To address this, a systematic evaluation of this compound is required. The following sections outline the necessary experimental protocols and a proposed workflow to investigate the potential of this compound as a therapeutic agent in ribociclib-resistant cancers.
Proposed Experimental Workflow to Evaluate this compound Efficacy
A logical workflow to assess the efficacy of this compound in ribociclib-resistant models would involve a multi-step process, from in vitro characterization to in vivo validation.
Caption: Proposed workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
1. Generation of Ribociclib-Resistant Cell Lines
-
Objective: To develop cell line models that mimic clinical resistance to ribociclib.
-
Methodology:
-
Select a panel of HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D).
-
Culture the cells in standard growth medium supplemented with a low concentration of ribociclib (e.g., the IC20).
-
Gradually increase the concentration of ribociclib in the culture medium over several months as the cells adapt and develop resistance.
-
Periodically assess the IC50 of ribociclib to monitor the development of resistance.
-
Once a significant shift in IC50 is observed (e.g., >10-fold), the resistant cell lines are established.
-
Characterize the molecular mechanisms of resistance in these cell lines (e.g., sequencing for RB1 mutations, Western blot for bypass pathway activation).
-
2. Cell Viability (IC50) Assays
-
Objective: To compare the cytotoxic effects of this compound and ribociclib on both parental (sensitive) and ribociclib-resistant cell lines.
-
Methodology:
-
Seed parental and resistant cells in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of this compound and ribociclib.
-
Incubate for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
-
3. Western Blot Analysis of Downstream Signaling
-
Objective: To determine if this compound can inhibit the CDK4/6 pathway in resistant cells.
-
Methodology:
-
Treat parental and resistant cells with this compound, ribociclib, or a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Rb, total Rb, Cyclin D1, CDK4, CDK6, and markers of bypass pathways like p-AKT, total AKT).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze band intensities to determine the effect of the compounds on protein expression and phosphorylation.
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant ribociclib-resistant breast cancer cells subcutaneously into immunocompromised mice (e.g., nude or NSG mice).
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle, ribociclib, this compound, combination therapy).
-
Administer treatments orally according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry for p-Rb and Ki-67).
-
Visualizing the Ribociclib Signaling Pathway and Resistance Mechanisms
The following diagram illustrates the canonical CDK4/6 signaling pathway and highlights key points where resistance can emerge.
Caption: Ribociclib signaling and resistance pathways.
Conclusion: An Open Question with Clinical Implications
The efficacy of this compound in ribociclib-resistant models remains an important but unanswered question. While it is a major metabolite of ribociclib, its pharmacological activity, particularly its ability to inhibit CDK4/6 in the face of acquired resistance, is unknown. The experimental framework outlined in this guide provides a roadmap for the systematic evaluation of this compound. Should this compound demonstrate significant activity against ribociclib-resistant models, it could represent a novel therapeutic strategy for patients who have developed resistance to frontline CDK4/6 inhibitor therapy. Further research is imperative to explore this potential and to ultimately improve outcomes for patients with advanced breast cancer.
References
- 1. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment [frontiersin.org]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
A Comparative Analysis of CDK4/6 Inhibitors: Benchmarking LEQ803's Parent Compound Against Established Therapies
For Immediate Release
This guide provides a comparative analysis of the activity of established cyclin-dependent kinase 4/6 (CDK4/6) inhibitors—palbociclib, ribociclib, and abemaciclib. While direct experimental data for LEQ803 is not publicly available, it is identified as the N-desmethyl metabolite of ribociclib, a product of CYP3A4 metabolism.[1] This document, therefore, benchmarks the activity of its parent compound, ribociclib, and other leading CDK4/6 inhibitors to offer a comprehensive overview for researchers, scientists, and drug development professionals.
The inhibition of CDK4 and CDK6 is a cornerstone of therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][3] These inhibitors, in combination with endocrine therapy, have significantly improved outcomes for patients.[2] Palbociclib, ribociclib, and abemaciclib are all approved for this indication and function by blocking the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase.
Comparative Efficacy and Potency
The three major CDK4/6 inhibitors, while sharing a common mechanism of action, exhibit distinct biochemical potencies and clinical profiles. Abemaciclib is noted for being more potent against CDK4 compared to CDK6.[4]
| Inhibitor | Target(s) | IC50 (nM) |
| Palbociclib | CDK4/CDK6 | 11 (CDK4), 16 (CDK6) |
| Ribociclib | CDK4/CDK6 | 10 (CDK4), 39 (CDK6)[5][6] |
| Abemaciclib | CDK4/CDK6 | 2 (CDK4), 10 (CDK6) |
| This compound | CDK4/6 (as a metabolite of Ribociclib) | Data not publicly available |
IC50 values are a measure of drug potency; lower values indicate higher potency. Data is compiled from various preclinical studies and may vary between different experimental setups.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and how these inhibitors are evaluated, the following diagrams illustrate the CDK4/6 signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: The CDK4/6 signaling pathway in cell cycle progression.
References
- 1. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer [frontiersin.org]
- 3. Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of LEQ803
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. LEQ803, a metabolite of the CDK4/6 inhibitor Ribociclib, is utilized in oncology research and must be managed as a hazardous chemical waste.[1] Adherence to strict disposal protocols is essential to mitigate risks associated with its handling.
Personal Protective Equipment (PPE) and Handling Precautions
Recommended PPE:
-
Gloves: Wear double chemotherapy gloves for maximum protection.[2]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If there is a risk of aerosol formation, a full-face respirator should be used.
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[4]
Step-by-Step Disposal Procedures for this compound Waste
All waste contaminated with this compound, including stock solutions, unused compounds, contaminated labware, and personal protective equipment, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5][6]
1. Waste Segregation:
-
Isolate all this compound waste from other laboratory waste streams.[2]
-
Do not mix this compound waste with incompatible chemicals.[5]
2. Waste Containers:
-
Solid Waste: Collect solid this compound waste, including contaminated gloves, absorbent pads, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][5] For antineoplastic agents, special black RCRA (Resource Conservation and Recovery Act) containers are often required.[2]
-
Liquid Waste: Collect liquid waste containing this compound in a sturdy, chemically resistant, and sealable container.[5] The container must be kept closed except when adding waste.[5]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container. If the syringe contains any residual drug, it should be treated as bulk hazardous chemical waste and not placed in a standard sharps container.[2]
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."[2][5]
-
Include any other relevant hazard information as indicated by the SDS.
4. Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Ensure secondary containment for all liquid waste containers to prevent spills.[5]
5. Disposal Request:
-
Once a waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2][5] Follow their specific procedures for waste collection requests.
Disposal of Empty Containers
Even "empty" containers of this compound must be handled with care as they may retain chemical residues.
-
Thoroughly empty the container.
-
The first rinse of the container must be collected and disposed of as hazardous liquid waste.[5]
-
After a thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as solid waste or according to your institution's guidelines for rinsed chemical containers.[5]
Emergency Procedures
In the event of a spill or accidental exposure to this compound, immediate action is necessary.
-
Spill: Evacuate the area and prevent further spread of the material.[4] Notify your EHS department immediately for guidance on cleanup.[2] Do not attempt to clean up a significant spill without proper training and equipment.
-
Exposure:
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for LEQ803
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling LEQ803. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound, a metabolite of the CDK4/6 inhibitor Ribociclib, is a potent compound intended for oncology research and requires specialized handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is mandatory when handling this compound in any form (solid or solution). The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Compounding (Solid Form) | - Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.- Two pairs of chemotherapy-tested nitrile gloves.- N95 or N100 respirator.- Safety goggles and a full-face shield. |
| Handling Solutions | - Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.- Two pairs of chemotherapy-tested nitrile gloves.- Safety goggles. A face shield is required if there is a splash risk. |
| Administering to Cell Cultures or Animals | - Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.- Two pairs of chemotherapy-tested nitrile gloves.- Safety goggles. |
| Waste Disposal | - Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.- Two pairs of chemotherapy-tested nitrile gloves.- Safety goggles. |
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the necessary steps for safely handling this compound throughout the experimental process. Adherence to this workflow is critical to minimize exposure risk.
Caption: Workflow for safe handling of this compound from receipt to disposal.
Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves during inspection.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
If the package is intact, transfer it to the designated storage area.
2. Storage:
-
Store this compound in a clearly labeled, sealed container in a secure, designated freezer at -20°C or -80°C.
-
The storage location should be separate from general laboratory reagents.
-
Maintain an accurate inventory of the compound.
3. Weighing and Reconstitution:
-
All handling of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Wear all PPE as specified in the table for "Weighing and Compounding."
-
Use dedicated spatulas and weigh boats.
-
Reconstitute the compound by adding the solvent slowly to the solid to minimize aerosol generation.
4. Experimental Use:
-
When working with solutions of this compound, always wear the appropriate PPE as outlined in the table.
-
Conduct all procedures that may generate aerosols (e.g., pipetting, vortexing) within a chemical fume hood or biosafety cabinet.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
Emergency Procedures: Be Prepared
Chemical Exposure:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Cleanup:
-
Minor Spill (less than 5 mL of a low concentration solution):
-
Alert others in the area.
-
Wear a disposable gown, two pairs of chemotherapy gloves, and safety goggles.
-
Absorb the spill with absorbent pads.
-
Clean the area with a suitable decontaminating agent (e.g., 10% bleach solution followed by 70% ethanol), working from the outside in.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (any amount of solid, or more than 5 mL of a solution):
-
Evacuate the immediate area and alert others.
-
Close the doors to the affected area and prevent entry.
-
Contact your institution's EHS office or emergency response team immediately.
-
Provide them with the name of the compound and the approximate amount spilled.
-
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation:
| Waste Type | Disposal Container |
| Solid Waste (gloves, gowns, absorbent pads, etc.) | Labeled, sealed, puncture-resistant hazardous waste container. |
| Sharps (needles, scalpels) | Labeled, puncture-proof sharps container for hazardous materials. |
| Liquid Waste (unused solutions, contaminated media) | Labeled, leak-proof, compatible hazardous waste container. |
Disposal Protocol:
-
Segregate waste at the point of generation.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the date.
-
Store waste in a designated, secure satellite accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste vendor. Do not dispose of any this compound-contaminated waste in the regular trash or down the drain.
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and EHS office for any questions or concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
